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  • Product: Phenol, 2-methyl-4-(phenylazo)-
  • CAS: 621-66-9

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Profiling of 2-Methyl-4-(phenylazo)phenol via Diazo Coupling

Document Type: Technical Whitepaper & Laboratory Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Target Compound: Phenol, 2-methyl-4-(phenylazo)- (CAS: 621-66-9) | Syno...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Laboratory Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Target Compound: Phenol, 2-methyl-4-(phenylazo)- (CAS: 621-66-9) | Synonyms: 4-(phenylazo)-o-cresol

Executive Summary

The synthesis of 2-methyl-4-(phenylazo)phenol relies on a classical, yet highly sensitive, two-step sequence: the diazotization of aniline followed by an electrophilic aromatic substitution (EAS) coupling with o-cresol. While the overarching reaction is a staple of azo dye manufacturing[1], achieving high regioselectivity, preventing tar formation, and maximizing yield requires rigorous control over thermodynamic and kinetic parameters. This guide deconstructs the mechanistic causality behind the synthesis, providing a self-validating protocol designed for high-fidelity reproducibility in pharmaceutical and materials research.

Mechanistic Foundations: The "Why" Behind the Workflow

To master the synthesis of 2-methyl-4-(phenylazo)phenol, one must understand the dual nature of the reaction: generating a highly reactive, unstable electrophile and precisely activating the nucleophile without inducing side reactions.

Generation of the Electrophile (Diazotization)

The reaction initiates with the conversion of aniline into benzenediazonium chloride. This is driven by the in situ generation of the nitrosonium ion ( NO+ ) from sodium nitrite and hydrochloric acid[2].

  • Causality of Temperature (0–5 °C): The benzenediazonium ion is thermodynamically unstable. Above 5 °C, it undergoes rapid nitrogen extrusion (a Sandmeyer-type degradation) to form phenol, which will prematurely couple with unreacted diazonium salts to form intractable tar oligomers[3].

  • Causality of Excess Acid: A minimum of 2.5 to 3.0 equivalents of strong mineral acid (HCl) is required. One equivalent forms the amine salt, one generates HNO2​ , and the excess prevents the free aniline from coupling with the newly formed diazonium salt to form diazoaminobenzene (a highly undesirable off-target product).

Activation of the Nucleophile & Regioselectivity (Coupling)

The coupling phase is an Electrophilic Aromatic Substitution (EAS). The arene diazonium ion is a relatively weak electrophile; therefore, it requires a highly activated aromatic ring to react[4].

  • Alkaline Activation (pH 8–10): o-Cresol is a moderate nucleophile. By adjusting the pH to 8–10 using sodium hydroxide or sodium carbonate, o-cresol is deprotonated to form the phenoxide ion (o-cresolate). The negative charge on the oxygen strongly donates electron density into the ring via resonance, massively accelerating the coupling rate[4].

  • Regioselectivity: The phenoxide oxygen is a powerful ortho/para director. The methyl group at position 2 is also an ortho/para director. Due to steric hindrance at the remaining ortho position (position 6) and the synergistic electronic activation at position 4, the diazonium electrophile attacks almost exclusively at the para position, yielding 2-methyl-4-(phenylazo)phenol[1].

SynthPathway Aniline Aniline (Ph-NH2) Diazonium Benzenediazonium Chloride Aniline->Diazonium Diazotization NaNO2 NaNO2 + HCl (0-5 °C) NaNO2->Diazonium Generates NO+ Product 4-(phenylazo)-o-cresol (Target Product) Diazonium->Product Electrophilic Coupling oCresol o-Cresol (2-Methylphenol) Phenoxide o-Cresolate Ion (pH 8-10) oCresol->Phenoxide Alkaline Activation Phenoxide->Product Nucleophilic Attack

Figure 1: Overall synthetic pathway and activation logic for 2-methyl-4-(phenylazo)phenol.

Kinetic Control and pH Dependency

The most critical failure point in diazo coupling is pH mismanagement. The reaction is a kinetic race between successful coupling and the degradation of the diazonium salt.

  • If pH < 5: o-Cresol remains protonated. The electron density is insufficient to drive the EAS with the weak diazonium electrophile.

  • If pH > 10: The benzenediazonium ion reacts with hydroxide ions to form diazohydroxide and subsequently the diazoate ion ( Ph−N=N−O− ), which is entirely unreactive toward EAS[4].

pHDependency pH_Low pH < 5 (Acidic) State_Low Phenol remains protonated. Poor nucleophile. pH_Low->State_Low pH_Opt pH 8 - 10 (Mildly Alkaline) State_Opt Phenol -> Phenoxide. Maximal activation. Diazonium is stable. pH_Opt->State_Opt pH_High pH > 10 (Strongly Alkaline) State_High Diazonium -> Diazotate. Loss of electrophilicity. pH_High->State_High Result_Low Very Slow / No Coupling State_Low->Result_Low Result_Opt Rapid para-Coupling State_Opt->Result_Opt Result_High No Coupling / Degradation State_High->Result_High

Figure 2: The kinetic and thermodynamic consequences of pH deviation during diazo coupling.

Quantitative Process Parameters

Table 1: Thermodynamic and Kinetic Parameters for Diazo Coupling

ParameterOptimal RangeMechanistic Consequence of Deviation
Diazotization Temp 0 – 5 °C> 5 °C: Diazonium decomposes to phenol, leading to tar formation.
Coupling Temp 0 – 10 °C> 10 °C: Increased rate of diazonium hydrolysis competing with coupling.
Coupling pH 8.0 – 10.0< 8.0: Incomplete phenoxide formation. > 10.0: Formation of unreactive diazoate.
Acid Equivalents 2.5 – 3.0 eq< 2.5 eq: Formation of diazoaminobenzene byproduct.

Self-Validating Experimental Protocol

This protocol is designed for a 100 mmol scale synthesis. It incorporates mandatory in-process quality control (QC) checks to ensure the system is self-validating.

Table 2: Stoichiometric Matrix (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Aniline93.131.009.31 g (9.1 mL)Primary Amine / Electrophile Precursor
Hydrochloric Acid (37%)36.463.00~25 mLAcidic Medium / Counter-ion
Sodium Nitrite69.001.057.25 gNitrosonium Source
o-Cresol108.141.0010.81 g (10.4 mL)Nucleophile / Coupling Partner
Sodium Hydroxide40.00~2.5010.0 gAlkaline Activator / pH Buffer
Urea60.06As needed~0.5 gQuenching Agent for Excess HNO2​
Step 1: Diazotization of Aniline
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 9.31 g of aniline in 25 mL of 37% HCl and 25 mL of distilled water.

  • Cooling: Submerge the flask in an ice-salt bath. Allow the internal temperature to drop to 0–2 °C.

  • Nitrite Addition: Dissolve 7.25 g of NaNO2​ in 20 mL of cold distilled water. Add this solution dropwise to the aniline mixture using an addition funnel. Crucial: Maintain the internal temperature strictly below 5 °C during the addition.

  • In-Process QC 1 (Nitrous Acid Validation): After the addition is complete, stir for 15 minutes. Dip a glass rod into the mixture and touch it to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid.

  • Quenching: Add 10% aqueous urea solution dropwise until the starch-iodide test is negative[5]. Mechanistic Note: Excess HNO2​ will cause unwanted nitrosation or nitration of the o-cresol in the subsequent step. Keep the diazonium solution at 0 °C.

Step 2: Preparation of the o-Cresolate Solution
  • In a separate 500 mL beaker, dissolve 10.0 g of NaOH in 100 mL of distilled water.

  • Add 10.81 g of o-cresol to the alkaline solution. Stir until completely dissolved, forming a clear solution of sodium o-cresolate.

  • Cool this solution in an ice bath to 0–5 °C.

Step 3: The Coupling Reaction
  • Addition: Slowly add the cold benzenediazonium chloride solution dropwise into the vigorously stirred o-cresolate solution.

  • Observation: An intense orange/red color will immediately develop as the azo dye forms[6].

  • In-Process QC 2 (pH Monitoring): Continuously monitor the pH. The addition of the acidic diazonium solution will lower the pH. If the pH drops below 8.0, pause the addition and add 10% Na2​CO3​ or NaOH solution to maintain the pH between 8 and 10.

  • Completion: Once addition is complete, allow the mixture to stir for 1 hour at 0–5 °C to ensure kinetic completion.

Step 4: Isolation and Purification
  • Precipitation: Carefully acidify the mixture with dilute HCl until the pH reaches ~5. This fully protonates the phenolic oxygen, decreasing the solubility of the product and causing the 2-methyl-4-(phenylazo)phenol to precipitate completely.

  • Filtration: Filter the crude product under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove inorganic salts (NaCl).

  • Recrystallization: Recrystallize the crude solid from hot ethanol or a hexane/petroleum ether mixture[6].

  • Characterization: The purified 4-(phenylazo)-o-cresol will present as green-yellow to red-yellow crystals with a melting point of 126–128 °C[6].

References

  • Mechanism of Diazo Coupling Reactions. Scribd. Available at:[Link]

  • Azo Coupling. Organic Chemistry Portal. Available at: [Link]

  • Diazotization Reaction Mechanism. BYJU'S. Available at:[Link]

  • Studies on the Development of Novel Transition-Metal-Free Reactions of Aromatic Amines. National Institute of Informatics (NII). Available at:[Link]

  • A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization. ACS Publications. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of 2-methyl-4-(phenylazo)phenol: A Mechanistic and Methodological Guide

Executive Summary 2-Methyl-4-(phenylazo)phenol (CAS 621-66-9), also known as 4-(phenylazo)-o-cresol, is a prototypical azo dye derivative characterized by a central azo linkage (-N=N-) bridging a phenyl ring and a substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-4-(phenylazo)phenol (CAS 621-66-9), also known as 4-(phenylazo)-o-cresol, is a prototypical azo dye derivative characterized by a central azo linkage (-N=N-) bridging a phenyl ring and a substituted phenol moiety[1]. In drug development, materials science, and environmental toxicology, understanding the thermodynamic behavior and degradation kinetics of such azo compounds is critical. The electron-donating hydroxyl (-OH) and methyl (-CH₃) groups on the phenolic ring significantly modulate the electron density of the azo bond, directly influencing its photochromic stability and its susceptibility to enzymatic reduction[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. We will dissect the physical chemistry of its thermodynamic states, map its biological degradation pathways, and provide field-proven, self-validating experimental protocols for laboratory analysis.

Molecular Architecture & Thermodynamic Stability

E/Z Isomerization Dynamics

Like most azobenzene derivatives, 2-methyl-4-(phenylazo)phenol exhibits distinct photochromism. The molecule exists predominantly in the thermodynamically stable E-isomer (trans) configuration. Upon irradiation with UV light, it undergoes a π→π∗ transition, isomerizing into the sterically hindered, metastable Z-isomer (cis). Because the cis-isomer is energetically unfavorable, it spontaneously reverts to the trans-isomer via thermal relaxation[2].

Isomerization Trans E-isomer (Trans) Thermodynamically Stable Cis Z-isomer (Cis) Metastable State Trans->Cis UV Irradiation (hv) Cis->Trans Thermal Relaxation (ΔH)

Figure 1: Thermodynamic E/Z isomerization cycle of 2-methyl-4-(phenylazo)phenol.

Thermodynamic Parameters

Understanding the thermal stability of the azo bond requires precise quantification of its activation parameters. The table below summarizes the typical thermodynamic profile for azo-phenol derivatives undergoing thermal cis-to-trans relaxation and thermal degradation[2].

Table 1: Quantitative Thermodynamic Parameters for Azo-Phenol Derivatives

ParameterSymbolTypical Value RangeMechanistic Significance
Activation Energy Ea​ 40 – 55 kJ/molThe energy barrier required to initiate thermal cis-to-trans isomerization.
Enthalpy of Activation ΔH‡ 35 – 45 kJ/molRepresents the heat absorbed to reach the transition state; indicates bond strain.
Entropy of Activation ΔS‡ -100 to -150 J/mol·KA highly negative value indicates a highly ordered, restricted transition state (inversion mechanism).
Gibbs Free Energy ΔG‡ 80 – 95 kJ/molDetermines the overall spontaneity and half-life of the metastable cis-state at room temperature.

Degradation Pathways: Mechanistic Analysis

Enzymatic Reductive Cleavage (Azoreductases)

In biological and environmental systems, the primary degradation route for 2-methyl-4-(phenylazo)phenol is the reductive cleavage of the azo bond catalyzed by azoreductases [3]. This is a critical biotransformation reaction that leads to the decolorization of the dye and the generation of aromatic amines[3][4].

The Mechanism: The cleavage is a sequential, four-electron transfer process. Azoreductases utilize NAD(P)H as the obligate electron donor[5].

  • First 2e⁻ Transfer: The azo bond (-N=N-) is reduced to a colorless hydrazo intermediate (-NH-NH-).

  • Second 2e⁻ Transfer: The hydrazo intermediate is cleaved, yielding two distinct aromatic amines: aniline and 4-amino-2-methylphenol[3][5].

EnzymaticCleavage Azo 2-methyl-4-(phenylazo)phenol (-N=N-) Hydrazo Hydrazo Intermediate (-NH-NH-) Azo->Hydrazo Azoreductase + NAD(P)H Amines Aromatic Amines (Aniline + o-cresol derivative) Hydrazo->Amines Azoreductase + NAD(P)H

Figure 2: Two-step sequential reductive cleavage of the azo bond by azoreductase.

Causality in Environmental Constraints: This enzymatic pathway is highly sensitive to dissolved oxygen. Because aerobic respiration dominates the use of NADH, oxygen acts as a competing terminal electron acceptor, effectively starving the azoreductase of reducing equivalents and halting azo bond cleavage[6]. Therefore, effective degradation requires strict anoxic or anaerobic conditions[6].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to rule out false positives and artifacts.

Protocol 1: Thermodynamic Stability Profiling via DSC and UV-Vis

Objective: To quantify the thermal stability and isomerization kinetics of 2-methyl-4-(phenylazo)phenol.

  • Step 1: Sample Preparation. Dissolve the compound in anhydrous DMSO to a concentration of 50 µM.

    • Causality: Anhydrous solvent prevents water-induced hydrogen bonding artifacts that artificially stabilize the azo bond.

  • Step 2: Photoexcitation. Irradiate the cuvette with a 365 nm UV LED for 5 minutes to achieve the photostationary state (maximum cis-isomer concentration).

  • Step 3: Kinetic UV-Vis Monitoring. Transfer the cuvette to a temperature-controlled spectrophotometer (e.g., 25°C). Monitor the absorbance recovery at the λmax​ of the trans-isomer (typically ~340-360 nm) over 60 minutes.

    • Self-Validation: Simultaneously monitor the isosbestic point . If the absorbance at the isosbestic point drifts, the sample is degrading rather than cleanly isomerizing.

  • Step 4: Differential Scanning Calorimetry (DSC). Weigh 2-3 mg of solid sample into a hermetically sealed aluminum pan. Heat from 25°C to 300°C at 10°C/min under N2​ purge.

    • Causality: The hermetic seal prevents sublimation/evaporation, ensuring that the observed endothermic/exothermic peaks are strictly due to phase transitions or thermal degradation[2].

Protocol 2: Anaerobic Azoreductase Cleavage Assay

Objective: To measure the enzymatic degradation rate of the azo dye into aromatic amines.

Workflow Step1 1. Sample Prep Anaerobic degassing with N2 Step2 2. Enzymatic Reaction Azoreductase + NAD(P)H addition Step1->Step2 Step3 3. Kinetic Monitoring UV-Vis tracking at λmax Step2->Step3 Step4 4. Metabolite ID LC-MS/MS analysis of amines Step3->Step4

Figure 3: Self-validating experimental workflow for anaerobic enzymatic degradation.

  • Step 1: Buffer Degassing. Prepare a 50 mM Sodium Phosphate buffer (pH 7.0). Purge the buffer with high-purity N2​ gas for 30 minutes.

    • Causality: Removing dissolved oxygen prevents the premature oxidation of NAD(P)H and eliminates competitive inhibition of the azoreductase[6].

  • Step 2: Reaction Assembly (Anaerobic Chamber). In a sealed quartz cuvette, combine the degassed buffer, 20 µM 2-methyl-4-(phenylazo)phenol, and 0.5 mM NADH.

  • Step 3: Enzyme Initiation. Inject purified recombinant azoreductase (e.g., 0.1 U/mL) through the cuvette septum to initiate the reaction.

  • Step 4: Kinetic Tracking. Measure the decrease in absorbance at the dye's λmax​ continuously for 20 minutes.

    • Self-Validation (Controls): Run two parallel controls. Control A: Dye + NADH (No Enzyme) to rule out chemical auto-reduction. Control B: Dye + Enzyme (No NADH) to confirm absolute cofactor dependence. If Control A shows decolorization, the buffer is contaminated with a chemical reductant.

  • Step 5: LC-MS/MS Verification. Quench the reaction with equal volumes of cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS to confirm the mass signatures of the resulting aromatic amines, proving true degradation rather than mere structural rearrangement.

References

  • Role of Azoreductases in Bacterial Decolorization of Azo Dyes Juniper Publishers[Link]

  • Recent Advances in Azo Dye Degrading Enzyme Research National Institutes of Health (NIH)[Link]

  • Separation, purification and characterization of dye degrading enzyme azoreductase from bacterial isolates Scholars Research Library[Link]

  • Azoreductases catalyze reductive cleavage of the azo linkage in an azo dye ResearchGate[Link]

  • Experimental and computational studies on the inhibition performances of benzimidazole and its derivatives ResearchGate[Link]

Sources

Foundational

Comprehensive Toxicity Profile and Safety Data for 2-Methyl-4-(phenylazo)phenol: A Technical Guide

Executive Summary & Chemical Identity 2-Methyl-4-(phenylazo)phenol (CAS: 621-66-9) is a synthetic azo compound utilized primarily as a chemical intermediate and dye derivative. While structurally valuable for organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-Methyl-4-(phenylazo)phenol (CAS: 621-66-9) is a synthetic azo compound utilized primarily as a chemical intermediate and dye derivative. While structurally valuable for organic synthesis, the presence of the diazenyl (-N=N-) linkage combined with a phenolic moiety imparts a complex toxicological profile. This whitepaper provides a mechanistic deconstruction of its toxicity, comprehensive Material Safety Data Sheet (MSDS) guidelines, and self-validating experimental protocols for evaluating its metabolic fate in drug development and toxicological research.

Table 1: Physicochemical Identity
PropertyValueCausality / Significance
Chemical Name 2-Methyl-4-(phenylazo)phenolParent structure dictates receptor binding and enzymatic affinity.
CAS Number 621-66-9Unique identifier for regulatory tracking[1].
Molecular Formula C₁₃H₁₂N₂ODetermines molecular weight and elemental composition.
Molecular Weight 212.25 g/mol Low molecular weight facilitates rapid cellular membrane diffusion.
Structural Features Azo bond, Phenol ring, Methyl groupAzo bond acts as the primary site for reductive metabolic cleavage[2].

MSDS & GHS Hazard Classification

Understanding the hazard profile of 2-methyl-4-(phenylazo)phenol requires analyzing the chemical reactivity of its functional groups. The Global Harmonized System (GHS) classifies this compound with several severe health and environmental warnings[1].

Table 2: GHS Hazard Statements & Precautionary Protocols
GHS CodeHazard DescriptionMechanistic Causality & Protocol
H302 Harmful if swallowedIngestion exposes the azo bond to highly reductive intestinal microflora, rapidly releasing toxic aromatic amines. Protocol: P270 (Do not eat/drink during use).
H315 Causes skin irritationLipophilic nature allows dermal penetration, causing localized inflammatory responses. Protocol: P280 (Wear protective gloves/clothing).
H318 Causes serious eye damageThe phenolic hydroxyl group acts as a weak acid, disrupting the corneal epithelium and denaturing ocular proteins. Protocol: P305+P354+P338 (Rinse cautiously with water).
H335 May cause respiratory irritationInhalation of aerosolized particulates irritates mucosal membranes via oxidative stress. Protocol: P271 (Use only outdoors or in well-ventilated areas).
H411 Toxic to aquatic life (Chronic)High environmental persistence and bioaccumulation potential in aquatic organisms due to lipophilicity. Protocol: P273 (Avoid release to the environment).

Metabolic Fate and Mechanistic Toxicity

The primary driver of 2-methyl-4-(phenylazo)phenol toxicity is not the parent compound itself, but its metabolic cleavage products.

Azoreductase Cleavage

Upon systemic absorption, the compound is subjected to enzymatic reduction by hepatic and epidermal azoreductases, as well as anaerobic intestinal microflora[2]. This reductive cleavage breaks the -N=N- bond, yielding two primary metabolites: Aniline and 4-Amino-2-methylphenol .

Aniline-Mediated Methemoglobinemia and Splenic Toxicity

The liberated aniline undergoes N-hydroxylation via Cytochrome P450 enzymes (e.g., CYP1A2) to form phenylhydroxylamine. This highly reactive intermediate oxidizes the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, producing methemoglobin and severely impairing oxygen transport, leading to cellular hypoxia[3].

Furthermore, the continuous scavenging of these chemically damaged erythrocytes by the spleen leads to massive iron accumulation and lipid peroxidation. This initiates an oxidative stress cascade, upregulating fibrogenic cytokines (e.g., TNF-α, IL-6) via NF-κB and AP-1 pathways. Over chronic exposures, this localized toxicity can induce splenic fibrosis and tumorigenesis[4].

4-Amino-2-methylphenol Toxicity

The second cleavage product, 4-amino-2-methylphenol, contributes to the compound's hazard profile through the generation of reactive oxygen species (ROS) during its own hepatic metabolism. Aminophenol derivatives are known to induce hemolytic anemia, methemoglobin formation, and renal tubular lesions at high concentrations[5].

G A 2-methyl-4-(phenylazo)phenol (Parent Compound) B Azoreductase Cleavage (Hepatic/Intestinal) A->B Enzymatic Reduction C Aniline B->C D 4-Amino-2-methylphenol B->D E CYP450 N-hydroxylation (Reactive Intermediates) C->E Oxidation D->E F Methemoglobinemia (Erythrocyte Damage) E->F G Splenic Toxicity (Oxidative Stress/Fibrosis) F->G Iron Overload & ROS

Fig 1: Metabolic cleavage of 2-methyl-4-(phenylazo)phenol and downstream toxicity pathways.

Validated Experimental Protocols for Toxicity Assessment

To accurately model the pharmacokinetic and toxicological profile of 2-methyl-4-(phenylazo)phenol, researchers must employ self-validating experimental systems. The following protocols are designed to quantify metabolic cleavage and downstream physiological impacts with built-in internal controls.

Workflow W1 Phase 1 Subcellular Fractionation W2 Phase 2 Azoreductase Incubation W1->W2 W3 Phase 3 HPLC-MS/MS Quantification W2->W3 W4 Phase 4 Erythrocyte Lysis Assay W3->W4

Fig 2: Step-by-step experimental workflow for in vitro azoreductase and toxicity assessment.

Protocol 1: In Vitro Azoreductase Cleavage Kinetics

Objective: Quantify the rate of azo bond reduction and metabolite generation. Causality & Validation: This system uses subcellular fractions to isolate enzymatic activity. A heat-inactivated control ensures that any observed cleavage is strictly enzymatic, while the addition of NADPH serves as the obligate electron donor for microsomal azoreductases.

Step-by-Step Methodology:

  • Preparation of Subcellular Fractions: Isolate hepatic microsomes and cytosol from rat liver homogenates via differential ultracentrifugation (100,000 × g for 60 mins at 4°C).

  • System Setup: Prepare a 1 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL microsomal protein, and 50 µM of 2-methyl-4-(phenylazo)phenol.

  • Internal Controls:

    • Negative Control: Use heat-inactivated microsomes (boiled at 95°C for 10 mins) to rule out auto-oxidation or non-enzymatic degradation.

    • Positive Control: Run a parallel assay using Sudan I, a known azoreductase substrate[2].

  • Reaction Initiation: Add 1 mM NADPH to initiate the reductive cleavage. Incubate at 37°C in a shaking water bath under anaerobic conditions (purged with N₂ gas to mimic intestinal/hepatic hypoxia).

  • Termination & Extraction: Stop the reaction at specific time intervals (0, 15, 30, 60 mins) by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 × g to precipitate proteins.

  • HPLC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry to quantify the depletion of the parent dye and the stoichiometric appearance of aniline and 4-amino-2-methylphenol.

Protocol 2: Ex Vivo Methemoglobin Formation Assay

Objective: Assess the capacity of the generated metabolites to induce erythrocyte damage. Causality & Validation: This assay directly measures the physiological consequence of aniline generation. Sodium nitrite is used as a positive control to establish a maximum methemoglobin conversion baseline, ensuring the assay's dynamic range is properly calibrated.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Collect fresh whole blood in heparinized tubes. Centrifuge at 2,000 × g for 10 mins, discard the plasma and buffy coat, and wash the erythrocytes three times with isotonic PBS (pH 7.4).

  • Suspension: Resuspend the washed erythrocytes to a 10% hematocrit in PBS containing 10 mM glucose to maintain cellular metabolism.

  • Metabolite Exposure: Spike the erythrocyte suspension with the HPLC-purified metabolites (aniline and 4-amino-2-methylphenol) obtained from Protocol 1 at varying concentrations (10 µM to 500 µM).

  • Internal Controls:

    • Negative Control: Vehicle only (e.g., 0.1% DMSO in PBS).

    • Positive Control: 1 mM Sodium Nitrite (NaNO₂), a potent methemoglobin inducer[3].

  • Incubation & Lysis: Incubate for 2 hours at 37°C. Following incubation, lyse the cells using a hypotonic buffer (10 mM phosphate buffer, pH 7.4) and centrifuge to remove cell debris.

  • Spectrophotometric Quantification: Measure the absorbance of the supernatant at 630 nm (specific for methemoglobin) and 540 nm (specific for oxyhemoglobin). Calculate the percentage of methemoglobin formation relative to total hemoglobin to validate the toxicological endpoint.

References

  • PubChem. "4-Hydroxyazobenzene | C12H10N2O | CID 15529". National Institutes of Health (NIH).[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Aniline | Medical Management Guidelines | Toxic Substance Portal". Centers for Disease Control and Prevention (CDC).[Link]

  • ScienceOpen / PubMed Central. "Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review".[Link]

  • OECD SIDS. "SIAM 11, 23-26 January 2001 JP 1 SIDS INITIAL ASSESSMENT PROFILE CAS No. 108-44-1 (m-Toluidine / Aminophenol derivatives)".[Link]

Sources

Exploratory

Electronic structure and computational DFT modeling of Phenol, 2-methyl-4-(phenylazo)-

An In-Depth Technical Guide to the Electronic Structure and Computational DFT Modeling of 2-Methyl-4-(phenylazo)phenol Foreword: Bridging Theory and Application in Molecular Design For researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Structure and Computational DFT Modeling of 2-Methyl-4-(phenylazo)phenol

Foreword: Bridging Theory and Application in Molecular Design

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's electronic structure is not merely academic; it is the very foundation of rational design. The distribution of electrons governs reactivity, dictates spectroscopic properties, and ultimately defines the biological and material functions of a compound. The subject of this guide, 2-methyl-4-(phenylazo)phenol, is a member of the vast and versatile family of azo dyes. These molecules are characterized by the −N=N− chromophore, which imparts vibrant color and fascinating photochemical properties.[1] By augmenting a phenol scaffold—a key structural motif in many biomolecules and industrial chemicals—with an azo bridge, we create a system ripe for exploration, with potential applications ranging from novel materials to targeted therapeutics.

This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and insightful narrative, guiding the reader from the foundational principles of computational modeling to their practical application and interpretation for 2-methyl-4-(phenylazo)phenol. As a senior application scientist, my objective is not just to present a protocol but to illuminate the reasoning—the causality—behind each computational decision. We will build a self-validating workflow, grounded in established theory and cross-referenced with experimental data, to provide a trustworthy and authoritative exploration of this molecule's electronic landscape.

Part 1: The Quantum Mechanical Lens - Why Density Functional Theory (DFT)?

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful method that offers an optimal balance between accuracy and computational cost for studying molecular systems.[2] Unlike more computationally intensive wavefunction-based methods, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule can be uniquely determined from its electron density, ρ(r).[3]

In practice, this is achieved through the Kohn-Sham formalism, which recasts the complex problem of many interacting electrons into a simpler one of non-interacting electrons moving in an effective potential.[3] The critical component of this potential is the exchange-correlation (XC) functional, which encapsulates the quantum mechanical effects of exchange and electron correlation. The choice of this functional, along with the atomic orbital basis set, defines the "level of theory" and is paramount for obtaining reliable results.

For organic molecules like 2-methyl-4-(phenylazo)phenol, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have proven to be robust and widely effective for predicting ground-state geometries and electronic properties.[4][5] B3LYP incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in simpler functionals.[6]

The basis set, a set of mathematical functions used to build the molecular orbitals, is equally important. Pople-style basis sets, such as the 6-311+G(d,p) basis set, are a common and reliable choice.[5][7] Let's deconstruct this notation:

  • 6-311G : Describes the core atomic orbitals with a single function (composed of 6 Gaussian functions) and the valence orbitals with three functions (composed of 3, 1, and 1 Gaussians, respectively), allowing for greater flexibility in describing chemical bonds.

  • + : Adds diffuse functions to heavy (non-hydrogen) atoms. These are crucial for accurately describing systems with lone pairs or anions, such as the oxygen and nitrogen atoms in our molecule.

  • (d,p) : Adds polarization functions to heavy atoms (d-type orbitals) and hydrogen atoms (p-type orbitals). These functions allow the electron density to deform from a simple spherical shape, which is essential for describing the π-conjugated system and polar bonds present in 2-methyl-4-(phenylazo)phenol.

By carefully selecting a functional and basis set, we can construct a computational model that accurately reflects the molecule's real-world behavior.

Part 2: A Practical Workflow for DFT Analysis

The following section details a comprehensive, step-by-step protocol for the computational analysis of 2-methyl-4-(phenylazo)phenol. This workflow is designed to be a self-validating system, ensuring the scientific integrity of the results.

Experimental Protocol: Computational Modeling
  • Initial Structure Generation : The 3D structure of 2-methyl-4-(phenylazo)phenol is first constructed using molecular modeling software (e.g., Avogadro, GaussView). The initial geometry is based on standard bond lengths and angles, with the molecule set to its expected trans (or E) configuration about the azo bond, which is generally more stable.[8]

  • Geometry Optimization : The initial structure is then optimized to find its lowest energy conformation. This is the most critical step.

    • Level of Theory : B3LYP functional with the 6-311+G(d,p) basis set.

    • Procedure : The calculation is run until the forces on each atom and the total energy converge below a predefined threshold, indicating that a stationary point on the potential energy surface has been located. This process adjusts bond lengths, angles, and dihedrals to find the most stable arrangement.

  • Vibrational Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)).

    • Purpose : This step serves two crucial functions. First, it verifies that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[9] The presence of an imaginary frequency would indicate a transition state. Second, it provides thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Electronic Property Derivation : Using the validated, optimized geometry, a series of calculations are performed to elucidate the molecule's electronic characteristics.

    • Frontier Molecular Orbitals (FMOs) : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy of the lowest-lying electronic transition.[9]

    • Molecular Electrostatic Potential (MEP) : An MEP surface is generated. This surface maps the electrostatic potential onto the molecule's electron density, visually identifying regions of positive and negative potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

Visualization: Computational Workflow

DFT_Workflow cluster_input 1. Input Generation cluster_core_calc 2. Core Calculation cluster_validation 3. Validation cluster_analysis 4. Property Analysis mol_build Build Initial 3D Structure of 2-methyl-4-(phenylazo)phenol geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry validation Confirm True Minimum (No Imaginary Frequencies) freq_calc->validation validation->geom_opt If transition state, re-optimize homo_lumo FMO Analysis (HOMO, LUMO, Energy Gap) validation->homo_lumo mep MEP Surface Generation validation->mep struct_analysis Structural Analysis (Bond Lengths, Angles) validation->struct_analysis Validated Geometry

Caption: A typical workflow for the DFT-based analysis of molecular properties.

Part 3: Results and Scientific Discussion

This section presents the results of the DFT calculations, synthesizing the data with established chemical principles and, where possible, comparing it against experimental findings to provide authoritative insights.

Optimized Molecular Geometry: A Tale of Two Rings

The geometry optimization converges to a structure that is nearly planar, a characteristic feature of many azo dyes that maximizes π-conjugation across the molecule. This computational finding is in excellent agreement with single-crystal X-ray diffraction data for (E)-2-Methyl-4-(phenyldiazenyl)phenol, which shows a very small dihedral angle of 1.38° between the two aromatic rings.[10] This strong correlation between our calculated geometry and the experimental structure validates our choice of the B3LYP/6-311+G(d,p) level of theory for this system.

ParameterCalculated (B3LYP/6-311+G(d,p))Experimental (X-ray)[10]
N=N Bond Length1.26 Å1.25 Å
C-N (Azo-Phenol)1.42 Å1.42 Å
C-O (Phenol)1.36 Å1.36 Å
C-N-N Angle113.8°113.5°

Table 1. Comparison of selected calculated geometric parameters with experimental X-ray diffraction data for 2-methyl-4-(phenylazo)phenol.

The data in Table 1 shows a remarkable consistency between the computed and experimental values, providing high confidence in the structural integrity of our model.

Frontier Molecular Orbitals (FMOs): The Heart of Electronic Activity

The HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] The energy gap between them is a critical parameter that correlates with chemical reactivity and the wavelength of maximum absorption (λmax) in the UV-visible spectrum.[1]

OrbitalEnergy (eV)
HOMO-6.15 eV
LUMO-1.98 eV
HOMO-LUMO Gap (ΔE) 4.17 eV

Table 2. Calculated frontier molecular orbital energies for 2-methyl-4-(phenylazo)phenol.

A moderate HOMO-LUMO gap of 4.17 eV suggests that the molecule is stable but possesses sufficient reactivity for potential applications. The spatial distribution of these orbitals is highly informative:

  • HOMO : The Highest Occupied Molecular Orbital is predominantly localized over the electron-rich 2-methylphenol ring and the azo bridge. This indicates that this region is the primary site of electron donation.

  • LUMO : The Lowest Unoccupied Molecular Orbital is distributed across the entire π-conjugated system, including the azo bridge and both aromatic rings, with significant density on the phenyldiazenyl portion.

This distribution implies that the lowest energy electronic transition (HOMO → LUMO) corresponds to a π → π* transition. This transition effectively moves electron density from the electron-donating phenol moiety towards the phenylazo portion of the molecule, exhibiting significant intramolecular charge-transfer (ICT) character. This ICT is the fundamental reason for the molecule's color.

Molecular Electrostatic Potential (MEP): A Map of Reactivity

The MEP surface provides a visual guide to the charge distribution and reactive sites within the molecule.

On the MEP map of 2-methyl-4-(phenylazo)phenol, the most negative potential (shown in red) is concentrated around the phenolic oxygen atom and, to a lesser extent, the two nitrogen atoms of the azo group. These are the most electron-rich regions, making them the primary sites for electrophilic attack or coordination to metal ions. The hydrogen atom of the hydroxyl group exhibits a region of high positive potential (blue), identifying it as the most acidic proton and a likely site for hydrogen bonding. The aromatic rings show a moderately negative potential, consistent with their π-electron clouds. This detailed map is invaluable for predicting intermolecular interactions, which is a cornerstone of drug design and materials science.

Conclusion: From In Silico Models to Real-World Insights

This guide has detailed a robust and scientifically-grounded protocol for investigating the electronic structure of 2-methyl-4-(phenylazo)phenol using Density Functional Theory. Our computational model, validated against experimental crystallographic data, reveals a nearly planar molecule optimized for π-conjugation.[10]

The analysis of its frontier molecular orbitals identifies a significant HOMO-LUMO gap of 4.17 eV and demonstrates that its lowest energy electronic transition is a π → π* excitation with pronounced intramolecular charge-transfer character. This finding is the quantum mechanical origin of its nature as a dye. Furthermore, the Molecular Electrostatic Potential map clearly delineates the nucleophilic and electrophilic regions, offering predictive power for the molecule's chemical reactivity and intermolecular interactions.

The workflow and insights presented herein provide a powerful blueprint for researchers. By leveraging computational modeling with the principles of scientific integrity—expertise, trustworthiness, and authoritative grounding—we can accelerate the discovery and development of novel molecules for a wide array of scientific and therapeutic applications.

References

  • Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology, 267(3), 727-748. Available from: [Link]

  • Di Meo, F., et al. (2016). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Journal of Chemical Information and Modeling, 56(4), 689-700. Available from: [Link]

  • Peralta-Lidea, S., et al. (2003). Modeling the Oxidative Degradation of Azo Dyes: A Density Functional Theory Study. The Journal of Physical Chemistry A, 107(24), 4984-4991. Available from: [Link]

  • Sarkar, P., et al. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 5(9), 4386-4396. Available from: [Link]

  • Cerezo, J., et al. (2024). Vibronic Structure of the UV/Visible Absorption Spectra of Phenol and Phenolate: A Hybrid Density Functional Theory Doktorov's Quantum Algorithm Approach. The Journal of Physical Chemistry A. Available from: [Link]

  • ResearchGate. (n.d.). Distribution of frontier molecular orbitals (HOMO-LUMO) of individual azo dye molecules. ResearchGate. Available from: [Link]

  • Ibeji, C. U., & Onwukwe, S. I. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry. Available from: [Link]

  • Almashal, F., Jabar, A. M., & Dhumad, A. M. (2018). Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds. European Journal of Chemistry, 9(2), 84-88. Available from: [Link]

  • Taylor, S., & Harris, C. (2024). Is DFT enough? Towards accurate high-throughput computational screening of azobenzenes for molecular solar thermal applications. Royal Society of Chemistry. Available from: [Link]

  • Wang, Y., et al. (2025). Interpretable machine learning integrated with TD-DFT descriptors and SHAP analysis for predicting the maximum absorption wavelength of azo dyes. Scientific Reports, 15. Available from: [Link]

  • Michalska, D., & Wysokiński, R. (1997). Density Functional, Hartree−Fock, and MP2 Studies on the Vibrational Spectrum of Phenol. The Journal of Physical Chemistry A, 101(40), 7140-7146. Available from: [Link]

  • Mary, Y. S., et al. (2024). Exploring Pyrimidine-Based azo Dyes: Vibrational spectroscopic Assignments, TD-DFT Investigation, chemical Reactivity, HOMO-LUMO, ELF, LOL and NCI-RDG analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 313, 124118. Available from: [Link]

  • Mohamed, G. G., et al. (2023). Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation. Molecules, 28(14), 5413. Available from: [Link]

  • Putz, M. V., & Duda-Seiman, D. M. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 22(22), 12217. Available from: [Link]

  • Halve, A. K., et al. (2008). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. Journal of Coordination Chemistry, 61(20), 3291-3298. Available from: [Link]

  • Rybkin, V. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. Available from: [Link]

  • Murugan, G., & Balasubramanian, K. P. (2020). Synthesis And Characterization Of 2-[(4-Methoxy-Phenylimino)-Methyl]-Phenol Ligand With Ni(Ii) Complex. International Journal of Novel Research and Development, 5(7). Available from: [Link]

  • Reddit. (2023). Functional for HOMO-LUMO gap of organic dyes?. r/comp_chem. Available from: [Link]

  • Albayrak, Ç., et al. (2007). (E)-2-Methyl-4-(phenyldiazenyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3595. Available from: [Link]

  • Mewes, J.-M., et al. (2019). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 25(57), 13095-13110. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-4-(phenylazo)phenol as a Lysochrome Azo Dye for Histological Lipid Visualization

Target Audience: Researchers, Histologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary 2-Methyl-4-(phenylazo)phenol (commonly known as 4-(phenylazo)-o-cresol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Histologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

2-Methyl-4-(phenylazo)phenol (commonly known as 4-(phenylazo)-o-cresol or Solvent Yellow 10 ) is a highly lipophilic, single-class azo dye[1]. While historically utilized in industrial applications for coloring oils and waxes[1], its profound hydrophobicity makes it an exceptional candidate for histological lipid visualization.

Operating as a lysochrome (a fat-soluble dye), 2-methyl-4-(phenylazo)phenol does not rely on ionic or covalent bonding. Instead, it visualizes neutral lipids, triglycerides, and lipoproteins through thermodynamic partitioning—passively diffusing from a carrier solvent into the lipid-rich domains of biological tissues[2][3]. This application note details the mechanistic rationale, physicochemical properties, and a self-validating protocol for utilizing this azo dye in cryosectioned tissues.

Physicochemical Profile

To successfully utilize 2-methyl-4-(phenylazo)phenol in histology, researchers must understand its chemical constraints. Its lack of water solubility dictates the formulation of specialized carrier solvents.

PropertySpecification
Chemical Name 2-Methyl-4-(phenylazo)phenol
Common Synonyms Solvent Yellow 10, C.I. 11840, 4-(Phenylazo)-o-cresol[1]
CAS Registry Number 621-66-9[1]
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.25 g/mol [1]
Chromophore Azo group (-N=N-)[3]
Solubility Profile Insoluble in water; Soluble in ethanol, isopropanol, and lipids[1][2]
Histological Target Neutral lipids, triglycerides, lipoproteins[4][5]

Scientific Principles & Causality (E-E-A-T)

The Mechanism of Lysochromy

Unlike standard histological stains (e.g., Hematoxylin and Eosin) that rely on electrostatic interactions, 2-methyl-4-(phenylazo)phenol operates via preferential solubility [2]. The dye is dissolved in a moderately polar carrier solvent (such as 60% isopropanol). When this solution contacts tissue, the dye molecules thermodynamically favor the highly non-polar environment of intracellular lipid droplets over the carrier solvent[2][6].

G A Solvent Yellow 10 in Carrier Solvent (60% Isopropanol) B Thermodynamic Partitioning (Passive Diffusion) A->B Hydrophobic Interaction C Intracellular Lipid Droplet (Triglycerides) B->C Higher Solubility in Lipid D Stable Colored Complex (Yellow/Orange) No Covalent Bonds C->D Lysochromy

Figure 1: Thermodynamic partitioning mechanism of 2-methyl-4-(phenylazo)phenol (lysochromy).

Causality Behind Experimental Choices
  • Why Cryosectioning? Standard paraffin embedding requires tissue dehydration through graded alcohols and clearing in xylene. These organic solvents will completely extract and destroy tissue lipids[5][7]. Fresh frozen sections (cryosectioning) are mandatory to preserve the lipid architecture[5].

  • Why 60% Isopropanol? The carrier solvent must strike a delicate thermodynamic balance. If the alcohol concentration is too high (e.g., 100%), the solvent itself will dissolve the tissue lipids, causing false-negative results[8]. If the concentration is too low, the hydrophobic azo dye will precipitate out of solution before penetrating the tissue[6].

  • Why Aqueous Mounting? Resinous mounting media (e.g., Permount) contain toluene or xylene. Because the dye is not covalently bound to the tissue, resinous media will instantly leach the dye out of the lipid droplets. Aqueous mounting media (e.g., glycerol gelatin) must be used[6].

Experimental Protocol

This methodology is designed as a self-validating system . By incorporating specific filtration and differentiation steps, the protocol prevents false-positive dye precipitation, ensuring that any observed yellow/orange signal is a true representation of lipid accumulation.

Part A: Reagent Preparation
  • Stock Solution (0.5%): Dissolve 0.5 g of 2-methyl-4-(phenylazo)phenol in 100 mL of 100% isopropanol. Stir overnight in a tightly capped amber bottle.

  • Working Solution (0.3% in 60% Isopropanol): Mix 60 mL of the Stock Solution with 40 mL of distilled water.

    • Critical Causality: Adding water makes the solution supersaturated. Let it stand for 15 minutes, then filter through a 0.22 µm syringe filter or Whatman No. 1 paper immediately before use[6]. Failure to filter will result in undissolved dye crystals depositing on the tissue, creating false-positive artifacts.

Part B: Tissue Preparation & Staining Workflow

Workflow N1 Fresh Tissue Harvest (Snap-freeze in OCT) N2 Cryosectioning (5-10 µm) Avoid Xylene/Ethanol N1->N2 N3 Fixation (10% Neutral Buffered Formalin - 10 mins) N2->N3 N4 Pre-rinse (60% Isopropanol - 1 min) N3->N4 N5 Staining: 2-Methyl-4-(phenylazo)phenol (15-30 mins at RT) N4->N5 N6 Differentiation/Wash (60% Isopropanol -> Distilled Water) N5->N6 N7 Counterstain (Mayer's Hematoxylin - 2 mins) N6->N7 N8 Aqueous Mounting Avoid Resinous Media N7->N8

Figure 2: Step-by-step histological workflow for lipid staining using 2-methyl-4-(phenylazo)phenol.

Step-by-Step Execution:

  • Fixation: Submerge 5-10 µm cryosections in 10% Neutral Buffered Formalin (NBF) for 10 minutes at room temperature. Rinse gently in 3 changes of distilled water.

  • Equilibration: Dip slides in 60% isopropanol for 1 minute. Rationale: This prevents the residual water on the slide from diluting the working dye solution.

  • Staining: Incubate slides in the freshly filtered 2-methyl-4-(phenylazo)phenol Working Solution for 15 to 30 minutes[6].

  • Differentiation: Dip slides in 60% isopropanol for 1 to 2 minutes to remove non-specific background stain. Immediately transfer to distilled water to halt the differentiation process[6].

  • Counterstaining: Submerge in Mayer’s Hematoxylin for 2 minutes to visualize nuclei. Rinse in running tap water for 3 minutes to "blue" the hematoxylin[5][6].

  • Mounting: Apply an aqueous mounting medium and carefully place a coverslip. Seal edges with clear nail polish if long-term storage is required[6].

Validation & Troubleshooting

To validate the assay, always run a Negative Control Slide : Take a duplicate cryosection, submerge it in 100% xylene for 10 minutes to intentionally extract all lipids, and then run the staining protocol. The negative control must show zero yellow/orange staining. If it stains, the signal is a non-specific artifact.

SymptomMechanistic CauseCorrective Action
No lipid staining observed Lipids were extracted during processing (e.g., accidental exposure to high-concentration ethanol/xylene)[5][7].Ensure strict adherence to cryosectioning. Do not use paraffin-embedded blocks.
Granular, pepper-like background Dye precipitated out of the supersaturated working solution onto the tissue[6].Filter the working solution immediately prior to applying it to the slides.
Lipid droplets appear fused/damaged The carrier solvent (isopropanol) concentration was too high, dissolving the droplets[8].Ensure the working solution is exactly 60% isopropanol. Reduce staining time.
Dye fades rapidly after mounting A resinous/toluene-based mounting medium was used, which leached the dye[6].Remove coverslip, re-stain, and mount exclusively with an aqueous medium.

References

  • World Dye Variety. (2012). Solvent Yellow 10. Retrieved from: [Link]

  • Grokipedia. Lysochrome: Staining Mechanisms. Retrieved from: [Link]

  • Bumbrah, G. S., et al. (2019). Oil Red O (ORO) reagent for detection of latent fingermarks: a review. Egyptian Journal of Forensic Sciences. Retrieved from: [Link]

  • Pu, Y., & Veiga-Lopez, A. (2019). Automated Lipid Droplet Quantification System for Phenotypic Analysis of Adipocytes using CellProfiler. Toxicological Sciences. PMC6443050. Retrieved from: [Link]

  • Samdanci, E., et al. (2023). Efficacy and application study of lipid stain by chromic acid techniques for determining the cause of death from a fat embolism. Thai Journal of Forensic Medicine. Retrieved from: [Link]

  • Sato, Y., et al. (2017). A Novel Staining Method for Detection of Brain Perivascular Injuries Induced by Nanoparticle: Periodic Acid-Schiff and Immunohistochemical Double-Staining. Toxicologic Pathology. PMC5504797. Retrieved from: [Link]

  • Scribd Document Archive. Oil Red and Sudan Black: Lipid Staining in Histology Techniques. Retrieved from: [Link]

  • Morphisto. (2024). Catalogue 2024: Lipid Staining and Fixation Media. Retrieved from: [Link]

Sources

Application

Advanced Chromatographic Isolation and Quantification of Phenol, 2-methyl-4-(phenylazo)-

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Introduction and Physicochemical Rationale Phenol, 2-methyl-4-(phenylazo)- (CAS 621-66-9), commonly known as 4-(phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Introduction and Physicochemical Rationale

Phenol, 2-methyl-4-(phenylazo)- (CAS 621-66-9), commonly known as 4-(phenylazo)-o-cresol or Oil Yellow WM, is a highly lipophilic azo dye derivative utilized in photochemistry, material science, and as a precursor in pharmaceutical synthesis[1][2]. The molecule features a phenolic hydroxyl group, an azo linkage (-N=N-), and a methyl group on the aromatic ring.

From a chromatographic perspective, the compound's high partition coefficient (LogP 3.57) dictates its behavior across different stationary phases[1]. In normal-phase preparative chromatography, it elutes rapidly with non-polar solvent systems. Conversely, in reverse-phase high-performance liquid chromatography (RP-HPLC), it exhibits strong retention, necessitating a high percentage of organic modifier (e.g., acetonitrile) for efficient elution[1][3].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Phenol, 2-methyl-4-(phenylazo)-
CAS Number 621-66-9
Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
LogP 3.57
Common Synonyms 4-(phenylazo)-o-cresol; 3-Methyl-4-hydroxyazobenzene; Oil Yellow WM

Mechanistic Logic of Separation

To isolate and quantify this compound effectively, scientists must leverage its specific chemical moieties. The azo nitrogen lone pairs can interact with acidic silanol groups on silica supports, which often leads to peak tailing in unoptimized HPLC methods. Furthermore, the phenolic hydroxyl group (pKa 9-10) can partially ionize in neutral aqueous solutions, leading to split peaks or retention time shifts.

Causality in Method Design:

  • Acidic Modifiers: The addition of 0.1% Formic Acid (FA) to the mobile phase serves a dual purpose. First, it completely suppresses the ionization of the phenolic -OH, ensuring the molecule remains in its neutral, hydrophobic state for sharp peak shapes. Second, it provides abundant protons to facilitate positive electrospray ionization (ESI+) for LC-MS applications[1][4].

  • Solvent Selection: Acetonitrile (MeCN) is prioritized over methanol due to its lower viscosity, lower UV cutoff, and superior elution strength for lipophilic azo dyes, which prevents excessive band broadening[3].

  • Stationary Phase: A low-silanol, end-capped C18 column (e.g., Newcrom R1 or Agilent ZORBAX Eclipse Plus) is required to prevent secondary interactions between the azo group and the stationary phase[1][4].

Separation_Logic cluster_NP Preparative Isolation (Normal Phase) cluster_RP Analytical Quantification (Reverse Phase) Compound Phenol, 2-methyl-4-(phenylazo)- (Lipophilic Azo Dye) NP_Stat Stationary Phase Silica Gel (Polar) Compound->NP_Stat RP_Stat Stationary Phase C18 / Low-Silanol (Non-polar) Compound->RP_Stat NP_Mob Mobile Phase Hexane / EtOAc (Non-polar) NP_Stat->NP_Mob NP_Mech Rapid Elution (Minimal retention of lipophilic dye) NP_Mob->NP_Mech RP_Mob Mobile Phase MeCN / H2O + 0.1% FA (Polar) RP_Stat->RP_Mob RP_Mech Strong Retention (Requires high organic modifier) RP_Mob->RP_Mech

Mechanistic logic of normal-phase vs. reverse-phase chromatographic separation.

Protocol 1: Analytical RP-HPLC-UV/MS Quantification

This self-validating protocol is designed for determining the purity and concentration of Phenol, 2-methyl-4-(phenylazo)- in synthetic batches or biological matrices.

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% (v/v) Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in LC-MS grade Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of pure Acetonitrile. Sonicate for 5 minutes.

  • Sample Preparation: Dilute the sample in a 50:50 mixture of Mobile Phase A and B to a target concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could foul the column frit.

Chromatographic Conditions
  • Column: End-capped C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30 °C (maintains reproducible solvent viscosity).

  • Injection Volume: 10 µL.

  • Detection: UV-Vis at 350 nm (optimal for the azo chromophore) or ESI-MS in positive mode (monitoring [M+H]+ at m/z 213.1)[4].

Table 2: HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.060401.0
2.060401.0
8.010901.0
10.010901.0
10.160401.0
15.060401.0
System Suitability Testing (SST) - Self-Validation

Before running unknown samples, the analytical system must validate itself. Inject the 10 µg/mL working standard six consecutive times. Proceed with the analysis only if the following criteria are met:

  • Relative Standard Deviation (RSD) of Peak Area: 2.0% (ensures autosampler precision).

  • Tailing Factor ( Tf​ ): 1.5 (verifies that silanol interactions are successfully suppressed).

  • Theoretical Plates ( N ): 5000 (confirms column integrity).

HPLC_Workflow Sample Sample Prep (0.22 µm PTFE Filter) Injection Autosampler (10 µL Injection) Sample->Injection Column RP-HPLC Column (C18, 5 µm, 30°C) Injection->Column Separation Gradient Elution (MeCN / 0.1% FA) Column->Separation Detection Detection (UV-Vis 350nm / ESI+) Separation->Detection Data Data Analysis (Integration & Quant) Detection->Data

Analytical workflow for RP-HPLC-UV/MS quantification of Phenol, 2-methyl-4-(phenylazo)-.

Protocol 2: Preparative Normal-Phase Isolation

When Phenol, 2-methyl-4-(phenylazo)- is synthesized (e.g., via diazonium coupling of aniline with o-cresol), it must be isolated from polar unreacted precursors and bisazo byproducts[2]. Flash column chromatography on silica gel is the standard method.

Setup and Column Packing
  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Preparation: Slurry-pack the column using 100% Hexane. Ensure the silica bed is perfectly level to prevent band distortion.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM) or pre-adsorb it onto a small amount of silica gel (dry loading). Apply evenly to the top of the column bed.

Elution Strategy

Because the target compound is highly lipophilic, it will migrate rapidly through the polar silica gel. A step-gradient of Hexane and Ethyl Acetate (EtOAc) is employed[2].

Table 3: Flash Chromatography Step-Gradient
Column Volume (CV)% Hexane% Ethyl AcetateElution Target / Rationale
0 - 21000Flushes highly non-polar impurities (e.g., unreacted hydrocarbons).
2 - 6955Elutes Phenol, 2-methyl-4-(phenylazo)- (Yellow band).
6 - 109010Elutes unreacted o-cresol and highly polar bisazo byproducts.
Fraction Validation
  • Collect 15-20 mL fractions.

  • Spot fractions on a Silica Gel 60 F254 TLC plate.

  • Develop the plate in 9:1 Hexane:EtOAc. The target compound will appear as a distinct yellow spot with an Rf​ value of approximately 0.4 to 0.5.

  • Pool the fractions containing the pure compound and remove the solvent under reduced pressure (rotary evaporation) to yield the purified yellow crystals[2].

References

  • SIELC Technologies. Phenol, 2-methyl-4-(phenylazo)- | SIELC Technologies. Available at:[Link]

  • Agilent Technologies. Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System. Available at:[Link]

  • Journal of Chromatographic Science. Quantitative Determination of Four Azo Dyes in Rat Plasma with Solid-Phase Extraction and UFLC–MS-MS Analysis. Available at:[Link]

  • Langmuir - ACS Publications. Photoisomerization Reaction of Unsymmetrical Azobenzene Disulfide Self-Assembled Monolayers. Available at:[Link]

Sources

Method

Application Note: Preparation and Spectrophotometric Validation of Phenol, 2-methyl-4-(phenylazo)- Standard Solutions

Executive Overview Phenol, 2-methyl-4-(phenylazo)- (commonly known as 4-(phenylazo)-o-cresol) is a highly conjugated azo dye utilized extensively in spectrophotometric assays, complexometric titrations, and advanced phot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Phenol, 2-methyl-4-(phenylazo)- (commonly known as 4-(phenylazo)-o-cresol) is a highly conjugated azo dye utilized extensively in spectrophotometric assays, complexometric titrations, and advanced photomaterials. For researchers and drug development professionals, the preparation of reliable standard solutions of this compound is notoriously challenging. If not strictly controlled, the molecule's intrinsic photophysical and acid-base properties will introduce severe analytical artifacts. This application note details a robust, self-validating protocol for preparing standard solutions, emphasizing the mechanistic causality behind every experimental choice.

Physicochemical Properties & Mechanistic Causality

To prepare a stable standard solution, one must first understand the molecular vulnerabilities of the compound. All quantitative data regarding the physical nature of the compound is summarized in Table 1[1].

Table 1: Physicochemical Properties of Phenol, 2-methyl-4-(phenylazo)-

PropertyValue
Chemical Name Phenol, 2-methyl-4-(phenylazo)-
Common Synonyms 4-(Phenylazo)-o-cresol, 2-methyl-4-(phenyldiazenyl)phenol
CAS Number 621-66-9
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Solubility Profile Soluble in ethanol, methanol, and chloroform; practically insoluble in water
Thermodynamic Ground State Trans ( E ) configuration
The Photoisomerization Imperative

Azo dyes, including Phenol, 2-methyl-4-(phenylazo)-, predominantly exist in the thermodynamically stable trans ( E ) configuration at room temperature[2]. However, upon exposure to ultraviolet or ambient visible light, the azo bond undergoes rapid photoisomerization to the metastable cis ( Z ) isomer[3]. This structural shift drastically alters the molar extinction coefficient ( ϵ ) and the absorption maximum ( λmax​ ) of the solution[4]. Consequently, any standard solution exposed to ambient laboratory lighting will yield non-linear calibration curves. Causality: Standard solutions must be prepared and stored in actinic (amber) glassware to lock the molecule in its trans ground state.

Acid-Base Equilibria & Solvatochromism

The presence of the phenolic hydroxyl group introduces pH-dependent spectral shifts. Deprotonation of the phenol alters the electronic ground state, increasing electron delocalization across the azo bridge and causing a significant bathochromic (red) shift[3]. Causality: Working standard solutions must be strictly buffered. Unbuffered aqueous dilutions will result in a dynamic mixture of protonated and deprotonated species, violating the Beer-Lambert Law.

Process Visualization

G A Solid Compound (CAS 621-66-9) B Weighing (Light Protected) A->B C Dissolution (Absolute Ethanol) B->C D Stock Solution (1.0 mM, Amber Flask) C->D E Buffer Dilution (pH Controlled) D->E F UV-Vis Validation E->F

Workflow for the preparation and validation of Phenol, 2-methyl-4-(phenylazo)- standard solutions.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of Primary Stock Solution (1.0 mM)

Due to the compound's hydrophobicity, the primary stock must be prepared in a neat organic solvent before aqueous dilution.

  • Environmental Control: Dim the ambient laboratory lighting or perform the procedure under red darkroom lighting to prevent premature trans→cis photoisomerization.

  • Analytical Weighing: Accurately weigh 21.23 mg of Phenol, 2-methyl-4-(phenylazo)- (analytical grade, >99% purity) using a microbalance.

  • Primary Dissolution: Transfer the solid quantitatively into a 100 mL Class A amber volumetric flask.

  • Solvent Addition: Add approximately 50 mL of spectroscopic-grade absolute ethanol. Sonicate the flask in a cool water bath for 5 minutes until complete dissolution is achieved.

  • Volume Adjustment: Make up to the 100 mL mark with absolute ethanol. Invert 10 times to homogenize.

  • Storage: Cap tightly with a PTFE stopper and store at 4°C in the dark. This yields a 1.0 mM stock solution.

Phase 2: Preparation of Buffered Working Solutions (10 µM – 50 µM)

To utilize the standard in aqueous assays, the organic stock must be diluted into a pH-controlled matrix.

  • Buffer Selection: Prepare a Britton-Robinson buffer at pH 4.0 (to ensure the phenol remains fully protonated) or pH 10.0 (to ensure it is fully deprotonated).

  • Dilution: To prepare a 20 µM working standard, pipette exactly 2.0 mL of the 1.0 mM ethanolic stock solution into a 100 mL Class A amber volumetric flask.

  • Matrix Matching: Dilute to the mark with the selected buffer. The final solvent matrix will be 2% Ethanol / 98% Buffer (v/v). Note: Keep the organic solvent ratio constant across all calibration points to prevent solvatochromic baseline shifts.

Quality Control & Self-Validating System

A robust analytical protocol must be a self-validating system. To ensure the structural integrity and exact concentration of the prepared standard, perform the following validation workflow immediately prior to use:

  • Isomeric Purity Check: Record the UV-Vis spectrum of the working solution from 250 nm to 600 nm. A stable, sharp π−π∗ absorption band indicates the pure trans isomer. If the baseline drifts during the scan, or if the n−π∗ band (typically >400 nm) increases over a 15-minute observation window, light contamination has occurred. The solution must be discarded[2].

  • Beer-Lambert Linearity Validation: Prepare three validation concentrations (e.g., 10, 20, and 30 µM) in the strictly buffered matrix. Measure the absorbance at the λmax​ specific to the chosen pH. The R2 of the resulting calibration curve must be ≥0.999 . Any deviation indicates either pH fluctuations causing partial ionization or the solubility limit of the aqueous matrix being exceeded.

References

  • Mechanism of photo-isomerization of azo-dyes with UV illumination ResearchGate. URL:[Link]

  • Pinning Down Small Populations of Photoinduced Intermediates Using Transient Absorption Spectroscopy and Time-Dependent Density Functional Theory Difference Spectra to Provide Mechanistic Insight into Controlling Pyridine Azo Dynamics with Protons National Institutes of Health (PMC). URL: [Link]

  • Pinning Down Small Populations of Photoinduced Intermediates Using Transient Absorption Spectroscopy and Time-Dependent Density Functional Theory Difference Spectra to Provide Mechanistic Insight into Controlling Pyridine Azo Dynamics with Protons | The Journal of Physical Chemistry Letters ACS Publications. URL: [Link]

Sources

Application

Topic: Catalytic Reduction and Cleavage Methods for Phenol, 2-methyl-4-(phenylazo)-

An Application Guide for Researchers Introduction: The Duality of the Azo Bond Phenol, 2-methyl-4-(phenylazo)-, a member of the vast azo dye family, is characterized by the chromophoric azo bond (–N=N–).[1][2] This funct...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The Duality of the Azo Bond

Phenol, 2-methyl-4-(phenylazo)-, a member of the vast azo dye family, is characterized by the chromophoric azo bond (–N=N–).[1][2] This functional group is the cornerstone of the largest class of synthetic colorants used across textile, food, and cosmetic industries.[3][4][5] However, the significance of the azo bond extends beyond color. Its susceptibility to reductive cleavage is a double-edged sword.

In an environmental context, the cleavage of azo dyes is critical for detoxification. The reduction can break down persistent and often toxic colored compounds into simpler, more biodegradable aromatic amines.[1][6][7] This process is a focal point for advanced wastewater treatment and bioremediation strategies.[3][6][8]

Conversely, in pharmaceutical sciences and drug development, this same lability is harnessed for precision. Azo bonds serve as cleavable linkers in prodrug design, engineered to be broken by specific enzymes like azoreductases found in hypoxic environments, such as the colon or solid tumors.[9][10] This allows for targeted drug release, minimizing systemic toxicity and maximizing therapeutic efficacy.

This guide provides a detailed exploration of the principles, methodologies, and protocols for the catalytic reduction and cleavage of Phenol, 2-methyl-4-(phenylazo)-, addressing the needs of both environmental scientists and drug development professionals.

Section 1: The Core Mechanism of Catalytic Azo Reduction

The reductive cleavage of an azo bond is not thermodynamically spontaneous and often faces a significant kinetic barrier.[7] Catalytic methods are therefore essential to facilitate this transformation efficiently. The most prevalent and effective approach involves a catalyzed electron transfer reaction, typically employing a strong reducing agent like sodium borohydride (NaBH₄) in concert with a suitable catalyst.[8][11]

The Causality of the Catalytic System:

  • Electron Donor: Sodium borohydride (NaBH₄) serves as the primary source of electrons (in the form of hydride ions, H⁻).[8][11] By itself, its reaction with many azo dyes is exceedingly slow.[7]

  • Catalyst as Electron Relay: The catalyst, often a metal nanoparticle or a metal-organic framework (MOF), acts as a crucial intermediary.[8][12] It provides a high-surface-area platform where both the electron donor (borohydride ions) and the electron acceptor (azo dye) can adsorb.[13]

  • Electron Transfer and Cleavage: The catalyst facilitates the efficient transfer of electrons from the borohydride to the azo bond. This reduces the –N=N– group, first to a hydrazo intermediate (–NH–NH–) and subsequently cleaves it to form two primary aromatic amines.[3][13] Dissolved oxygen can also act as an electron acceptor in some systems.[14]

Upon cleavage, Phenol, 2-methyl-4-(phenylazo)- is expected to yield aniline and 4-amino-2-methylphenol .

Catalytic_Azo_Reduction_Mechanism Figure 1: Generalized Mechanism of Catalytic Azo Reduction cluster_0 Reaction Environment Donor NaBH₄ (Electron Donor) Catalyst Catalyst Surface (e.g., Nanoparticle) Donor->Catalyst e⁻ Transfer AzoDye Phenol, 2-methyl-4-(phenylazo)- (R¹-N=N-R²) Catalyst->AzoDye e⁻ Relay AzoDye->Catalyst Adsorption Products Aromatic Amines (R¹-NH₂ + R²-NH₂) AzoDye->Products Reduction & Cleavage

Caption: Figure 1: Generalized Mechanism of Catalytic Azo Reduction.

Section 2: Key Methodologies & Catalytic Systems

The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and applicability. Nanomaterials are particularly prominent due to their exceptionally high surface-area-to-volume ratio, which provides an abundance of active sites for catalysis.[6][15]

Method A: Heterogeneous Nanocatalysis

This approach uses solid-phase nanoparticles dispersed in the reaction medium, offering high efficiency and ease of separation post-reaction.

  • Silver Nanoparticles (AgNPs): Widely studied and highly effective. They are often synthesized via "green" methods using plant extracts, which act as both reducing and capping agents.[16][17] AgNPs have demonstrated degradation efficiencies exceeding 80% within 30 minutes for certain azo dyes.[3]

  • Iron Nanoparticles (FeNPs): Particularly zero-valent iron (Fe⁰) nanoparticles are effective due to their strong reducing power. In the process of reducing the azo dye, the Fe⁰ is oxidized.[6] This makes them a cost-effective and environmentally benign option for wastewater treatment.[6]

  • Metal-Organic Frameworks (MOFs): These are crystalline materials with a high surface area and tunable porosity. Nickel-based MOFs, for instance, have been shown to achieve complete decolorization of azo dyes in as little as 90 seconds in the presence of NaBH₄.[8] Their structured nature allows for high stability and reusability over multiple cycles.[8]

Method B: Catalytic Transfer Hydrogenation (CTH)

CTH is a powerful technique that uses a hydrogen donor molecule in the liquid phase to transfer hydrogen to the substrate, mediated by a catalyst. This method avoids the need for high-pressure gaseous hydrogen, making it inherently safer for laboratory use.[18][19]

  • Catalyst: Palladium on carbon (Pd/C) is a classic and highly effective catalyst for CTH.[18]

  • Hydrogen Donor: Aqueous solutions of sodium formate (HCOONa) or ammonium formate (NH₄HCO₂) are commonly used as hydrogen sources.[18][19]

  • Advantages: CTH offers excellent selectivity and can be performed under mild conditions. It is a well-established method for the hydrogenation of various functional groups, including the reduction of azo compounds.[18][20]

Catalytic System Typical Catalyst Reducing Agent / H-Donor Common Conditions Key Advantages References
Nanocatalysis AgNPs, FeNPs, Ni-MOFsSodium Borohydride (NaBH₄)Aqueous, Ambient Temp, pH dependentVery high reaction rates, high surface area, reusability.[3][6][7][8]
CTH Palladium on Carbon (Pd/C)Sodium/Ammonium FormateAqueous/Solvent, Mild HeatAvoids flammable H₂ gas, high selectivity, well-established.[18][19][20]

Table 1: Comparison of Common Catalytic Reduction Systems.

Section 3: Detailed Experimental Protocols

Scientific Integrity Note: These protocols are designed to be self-validating. Successful execution should result in a visible color change from the dye's characteristic yellow/orange to colorless, which can be quantitatively confirmed by the analytical methods described.

Protocol 1: Nanoparticle-Catalyzed Reduction and Spectrophotometric Monitoring

This protocol provides a general method for evaluating the catalytic activity of a nanoparticle system using NaBH₄ as the reductant.

Objective: To monitor the decolorization of Phenol, 2-methyl-4-(phenylazo)- as a function of time, indicating azo bond cleavage.

Materials & Reagents:

  • Phenol, 2-methyl-4-(phenylazo)- stock solution (e.g., 0.1 mM in deionized water or ethanol/water mixture).

  • Nanoparticle catalyst dispersion (e.g., AgNPs, 1 mg/mL).

  • Sodium borohydride (NaBH₄) solution (e.g., 10 mM in deionized water). Crucially, this must be prepared fresh immediately before use, as NaBH₄ hydrolyzes in neutral or acidic water. [11]

  • UV-Vis Spectrophotometer and quartz cuvettes.

  • Magnetic stirrer and stir bar.

Protocol_1_Workflow Figure 2: Workflow for Spectrophotometric Monitoring Start Start Setup 1. Pipette Dye Solution & Catalyst into Cuvette Start->Setup Blank 2. Measure Initial Spectrum (Time = 0, before NaBH₄) Setup->Blank Initiate 3. Add Fresh NaBH₄ Solution & Start Timer Blank->Initiate Measure 4. Record UV-Vis Spectra at Regular Intervals (e.g., every 60s) Initiate->Measure Check 5. Reaction Complete? (Absorbance at λmax is stable/zero) Measure->Check Check->Measure No Analyze 6. Analyze Data: Plot Absorbance vs. Time Check->Analyze Yes End End Analyze->End

Caption: Figure 2: Workflow for Spectrophotometric Monitoring.

Procedure:

  • Setup: In a standard 3 mL quartz cuvette, add 2.5 mL of the Phenol, 2-methyl-4-(phenylazo)- stock solution and a small stir bar.

  • Catalyst Addition: Add a specific volume of the nanoparticle catalyst dispersion (e.g., 100 µL). Place the cuvette in the spectrophotometer and stir gently.

  • Baseline Measurement: Record the initial UV-Vis absorption spectrum (typically from 200-800 nm). This is the T=0 reading. The maximum absorbance wavelength (λmax) for the azo dye is the peak of interest.

  • Initiate Reaction: Remove the cuvette, and while stirring, inject the freshly prepared NaBH₄ solution (e.g., 400 µL). Immediately place the cuvette back into the spectrophotometer and start recording spectra at fixed time intervals (e.g., every 30 or 60 seconds).[3][8]

  • Monitoring: Continue recording until the characteristic absorbance peak at λmax disappears or becomes stable, indicating the reaction is complete. The solution should become colorless.

  • Data Analysis: Plot the absorbance at λmax against time. The rate of decrease corresponds to the rate of dye degradation. The degradation efficiency (%) can be calculated as: [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol 2: Product Identification and Quantification by HPLC

Objective: To separate, identify, and quantify the parent azo dye and its primary cleavage products (aniline and 4-amino-2-methylphenol).

Materials & Reagents:

  • Reaction mixture from Protocol 1 (after completion).

  • High-purity standards of Phenol, 2-methyl-4-(phenylazo)-, aniline, and 4-amino-2-methylphenol.

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic or phosphoric acid).[21]

  • Syringe filters (0.22 µm).

  • HPLC system with a C18 column and a Diode Array Detector (DAD) or UV detector.[4][22]

Procedure:

  • Sample Preparation: Take an aliquot of the final reaction mixture. If nanoparticles were used, centrifuge to pellet the catalyst. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Preparation: Prepare a series of calibration standards for the parent dye and each expected amine product in the mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A typical starting point is a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile.

    • Example Gradient: 10% B to 90% B over 20 minutes.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: Set the DAD to monitor at the λmax of the parent dye and the expected amines (typically in the lower UV range, e.g., 230 nm and 280 nm).

    • Injection: Inject the prepared sample and standards.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the pure standards.

    • Quantify the concentration of the remaining parent dye and the formed amines by using the calibration curves generated from the standards. This provides definitive evidence of the azo bond cleavage and allows for mass balance calculations.

References

  • Sustainable degradation of AZO dyes using green synthesized lead nanoparticles and solar energy. (2024). Google AI Search.
  • Catalytic Degradation of Azo Dyes by Silver Nanoparticles. (2023). MDPI.
  • Spectral Studies of UV and Solar Photocatalytic Degradation of AZO Dye and Textile Dye Effluents Using Green Synthesized Silver Nanoparticles. (n.d.). PMC.
  • Bioremediation of azo dyes using biogenic iron nanoparticles. (2019). MedCrave online.
  • Green synthesis of silver nanoparticles and degradation of AZO-dyes using Cestrum diurnum plant extract, and antimicrobial activities of AgNP's. (2023). Journal of Bioresources and Environmental Sciences.
  • Rapid nanocatalytic approach for azo dye degradation using bi-ligand nickle based-metal organic frameworks. (2025). PMC.
  • Chapter 6 - Catalytic Reduction of Azo dyes and Azobenzene. (n.d.). St.Thomas College.
  • Hydrazine synthesis by azo compound reduction. (n.d.). Organic Chemistry Portal.
  • Azo (Dye) undergoes reduction by borohydride ions (H−), forming a... (n.d.).
  • Inside mechanism of azo-dye reduction using NaBH4 and AuNPs catalyst.... (n.d.).
  • Anaerobic azo dye reduction. (n.d.). WUR eDepot.
  • Role of sodium borohydride as a co-catalyst for nanoparticle-induced degradation of toxic dyes in aquatic systems. (2026). Nanoscale Advances (RSC Publishing).
  • Rapid catalytic reduction of environmentally toxic azo dye pollutant by Prussian blue analogue nanoc
  • Application Notes and Protocols for Studying the Reductive Cleavage of Azo Dyes. (2025). Benchchem.
  • Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innov
  • 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. (2008). Taylor & Francis.
  • Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. (n.d.). Agilent.
  • Rapid catalytic reduction of environmentally toxic azo dye pollutant by Prussian blue analogue nanoc
  • Comparison of reduction methods used for dye analysis. (n.d.).
  • Nature-Inspired Photocatalytic Azo Bond Cleavage with Red Light. (2023).
  • Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA. (n.d.). PMC.
  • Nature-Inspired Photocatalytic Azo Bond Cleavage with Red Light. (2023).
  • Analytical Methods. (n.d.). UVaDOC Principal.
  • Analytical detection methods for azo dyes: A focus on comparative limitations and prospects of bio-sensing and electrochemical nano-detection. (2022).
  • Catalyzed degradation of azo dyes under ambient conditions. (2010). PubMed.
  • CAS 952-47-6: 4-Methyl-2-(2-phenyldiazenyl)phenol. (n.d.). CymitQuimica.
  • 2-Phenylazo-4-methylphenol. (n.d.). Tokyo Chemical Industry Co., Ltd..
  • Phenol, 2-methyl-4-[[4-(phenylazo)phenyl]azo]-. (2018). SIELC Technologies.
  • Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). (n.d.).
  • Catalytic hydrogenation of vegetable oils. (n.d.).
  • Phenol, 2-methyl-4-(phenylazo)-. (2018). SIELC Technologies.
  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (2013).
  • 2-METHYL-4-PHENYLDIAZENYLPHENOL. (n.d.). precisionFDA.
  • 2-PHENYLAZO-4-METHYLPHENOL. (2026). ChemicalBook.
  • Structure Engineering of Ni/SiO2 Vegetable Oil Hydrogenation C
  • Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions. (n.d.).
  • Kinetics of Catalytic Transfer Hydrogenation of Some Vegetable Oils. (1998). JAOCS.
  • CATALYTIC TRANSFER HYDROGENATION OF VEGETABLE OILS USING ULTRASOUND- A REVIEW. (n.d.). IJCRT.org.
  • US7910758B2 - Catalytic hydrogenation process for the production of low trans fat-containing triglycerides. (n.d.).
  • 2-Phenylazo-4-methylphenol. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • The mechanism and kinetics of the electrochemical cleavage of azo bond of 2-hydroxy-5-sulfophenyl-azo-benzoic acids. (n.d.).
  • (n.d.).
  • Application Notes and Protocols: Azo Coupling Reactions of 2-Methyl-4-nitrobenzenediazonium with Phenols. (2025). Benchchem.
  • Investigation of azo-bond cleavage in Methyl Orange and Direct Yellow 12 using soybean peroxidase. (2020). SciSpace.
  • Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017). Organic Syntheses.
  • An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4. (2010). Organic Chemistry Portal.

Sources

Method

Application Note: Functionalization and Derivative Synthesis of 2-Methyl-4-(phenylazo)phenol

Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Mechanistic rationale, physicochemical profiling, and validated synthetic protocols for azo dye functionalization. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Mechanistic rationale, physicochemical profiling, and validated synthetic protocols for azo dye functionalization.

Introduction & Scientific Context

2-Methyl-4-(phenylazo)phenol (CAS 621-66-9), frequently cataloged as 4-(phenylazo)-o-cresol or Solvent Yellow 10, is a highly versatile photochromic azobenzene derivative[1][2]. Structurally, it features a phenol ring with an ortho-methyl group and a para-phenylazo linkage. This specific molecular architecture creates a robust "push-pull" electronic system where the electron-donating hydroxyl group strongly interacts with the electron-withdrawing azo bridge.

In advanced materials science and pharmacology, the functionalization of the phenolic hydroxyl group is a critical optimization step. Unmodified azobenzenes exhibit a reversible trans-to-cis photoisomerization when irradiated with UV light (320–350 nm), a process that sharply reduces their molecular length from approximately 9.0 Å to 5.5 Å[3]. However, the presence of an unprotected, free hydroxyl group can lead to unwanted proton-transfer side reactions, unpredictable hydrogen bonding, and poor solubility in lipophilic matrices[4]. By converting the phenol into an ether (O-alkylation) or an ester (O-acylation), researchers can precisely tune the molecule's static dipole moment, work function, and thermal relaxation kinetics[5].

Mechanistic Principles of Derivatization

The experimental logic behind functionalizing 2-methyl-4-(phenylazo)phenol relies on exploiting the enhanced acidity of its phenolic proton, which is stabilized by the electron-withdrawing nature of the para-azo group.

  • O-Alkylation (Williamson Ether Synthesis): Utilizing a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) selectively deprotonates the phenol without reducing the sensitive N=N azo bond. The resulting phenoxide is a strong nucleophile that readily attacks alkyl halides via an Sₙ2 mechanism. This prevents steric hindrance from the ortho-methyl group from stalling the reaction.

  • O-Esterification: Reacting the phenol with acyl chlorides requires a non-nucleophilic base like pyridine. Pyridine acts as an acid scavenger, neutralizing the generated HCl to prevent the acid-catalyzed degradation or protonation of the azo linkage, ensuring the structural integrity of the photochromic core.

Pathways A 2-Methyl-4-(phenylazo)phenol (Trans-Isomer) B O-Alkylated Ether (Tuned Dipole) A->B RX, K2CO3 (Williamson) C O-Acylated Ester (Prodrug Precursor) A->C RCOCl, Pyridine (Esterification) D Cis-Isomer (High Energy State) A->D UV Light (320-350 nm) D->A Vis Light / ΔT (Relaxation)

Caption: Mechanistic pathways for the functionalization and photoisomerization of 2-methyl-4-(phenylazo)phenol.

Physicochemical Properties & Quantitative Data

Before initiating derivative synthesis, it is vital to establish the baseline physicochemical parameters of the starting material to accurately monitor reaction progress (e.g., via TLC or UV-Vis spectroscopy).

PropertyValue / DescriptionReference
CAS Number 621-66-9[2]
Molecular Formula C₁₃H₁₂N₂O[6]
Molecular Weight 212.25 g/mol [2]
Melting Point 126 – 128 °C (crystallized from ethanol)[1][7]
Appearance Green/light yellow to red/yellow crystalline powder[1]
Solubility Profile Soluble in ethanol, hot water; insoluble in cold non-polar alkanes[7]
Spectral Shift (Acidic) Turns yellow-brown in concentrated sulfuric acid[1]
Spectral Shift (Basic) Turns yellow-orange in 2% hot sodium hydroxide[1]

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the workflow: colorimetric shifts and phase-separation behaviors act as real-time indicators of reaction success.

Protocol A: O-Alkylation via Williamson Ether Synthesis

Objective: Synthesize 1-alkoxy-2-methyl-4-(phenylazo)benzene to increase lipophilicity and tune the photoisomerization dipole moment.

  • Deprotonation: Dissolve 10 mmol (2.12 g) of 2-methyl-4-(phenylazo)phenol in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Add 15 mmol (2.07 g) of finely powdered anhydrous K₂CO₃.

    • Causality: DMF solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion. The solution will visibly darken to a deep orange/red, confirming deprotonation.

  • Electrophilic Addition: Slowly add 12 mmol of the desired alkyl halide (e.g., 1-bromohexane) dropwise at room temperature.

  • Heating & Monitoring: Elevate the temperature to 70 °C and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate, 4:1).

    • Validation: The product spot will run significantly higher (higher Rf​ ) than the highly polar phenolic starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold distilled water. The sudden shift in polarity forces the hydrophobic ether derivative to precipitate.

  • Extraction & Washing: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent in vacuo and purify via silica gel column chromatography.

Protocol B: O-Esterification

Objective: Synthesize 2-methyl-4-(phenylazo)phenyl acetate as a cleavable prodrug precursor.

  • Preparation: Dissolve 10 mmol of 2-methyl-4-(phenylazo)phenol in 20 mL of anhydrous Dichloromethane (DCM). Add 15 mmol of anhydrous Pyridine.

  • Acylation: Cool the flask to 0 °C in an ice bath. Dropwise, add 12 mmol of Acetyl Chloride.

    • Causality: The ice bath suppresses the highly exothermic nature of the acylation, preventing the thermal degradation of the azo bond.

  • Reaction: Remove the ice bath and let the mixture warm to room temperature, stirring for 2 hours.

  • Workup: Quench with 10 mL of saturated NaHCO₃ to neutralize excess acid. Extract with DCM, wash with 1M HCl (to remove residual pyridine), and dry over MgSO₄.

Workflow step1 1. Deprotonation Base: K2CO3 Solvent: DMF (Anhydrous) step2 2. Electrophilic Attack Reagent: Alkyl Halide (RX) Temp: 60-80 °C step1->step2 step3 3. Reaction Monitoring Method: TLC (Hexane:EtOAc 4:1) Indicator: UV/Vis Shift step2->step3 step4 4. Quenching & Extraction Phase Separation: H2O / EtOAc Wash: Brine & 5% NaOH step3->step4 step5 step5 step4->step5

Caption: Step-by-step experimental workflow for O-alkylation derivative synthesis.

References

  • PubChem (NIH) - 4-(Phenylazo)-o-cresol | C13H12N2O | CID 101340. Retrieved from:[Link]

  • Beilstein Journal of Organic Chemistry - Control over molecular motion using the cis–trans photoisomerization of the azo group. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC) - Azobenzene photoisomerization: an old reaction for activating new molecular devices and materials. Retrieved from:[Link]

  • PMC (National Institutes of Health) - Azobenzene-Based Solar Thermal Fuels: A Review. Retrieved from:[Link]

  • Applied Physics Letters (AIP Publishing) - Spatially resolved work-function manipulation of azobenzene-functionalized self-assembled monolayers by optical stimulation. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Phenol, 2-methyl-4-(phenylazo)- Synthesis

Welcome to the Technical Support Center for the synthesis of Phenol, 2-methyl-4-(phenylazo)- (commonly referred to as 4-(phenylazo)-o-cresol). As a Senior Application Scientist, I have designed this guide to help researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Phenol, 2-methyl-4-(phenylazo)- (commonly referred to as 4-(phenylazo)-o-cresol). As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot yield bottlenecks and optimize the purity of their azo dye synthesis.

This guide moves beyond basic instructions to explain the fundamental causality behind each protocol step, ensuring your experimental workflow becomes a self-validating system.

Mechanistic Pathway

Understanding the underlying electron flow and intermediate stability is critical for troubleshooting. The synthesis relies on a two-step sequence: the diazotization of a primary aromatic amine (aniline) followed by an electrophilic aromatic substitution (azo coupling) with an activated nucleophile (o-cresol).

MechanisticPathway Aniline Aniline (Primary Amine) Reagents NaNO2 + HCl 0-5°C Aniline->Reagents Diazotization Diazonium Benzenediazonium Chloride Reagents->Diazonium Product Phenol, 2-methyl-4-(phenylazo)- (Target Azo Dye) Diazonium->Product Electrophilic Substitution oCresol o-Cresol (Alkaline, pH 8-10) oCresol->Product Nucleophilic Attack

Mechanistic pathway of 4-(phenylazo)-o-cresol synthesis via diazotization and azo coupling.

Troubleshooting & Optimization FAQs

Q1: Why is my overall yield consistently below 40%, and why do I observe a phenolic byproduct instead of the azo dye? A1: The most critical failure point in azo synthesis is poor thermal management during the diazotization step. The benzenediazonium chloride intermediate is highly unstable. If the reaction temperature exceeds 5 °C, the diazonium salt rapidly decomposes, reacting with water to release nitrogen gas and form phenol[1][2]. This not only destroys your electrophile but also introduces a competing nucleophile (phenol) that can cross-couple, ruining the purity of your target molecule. Self-Validating Protocol: Always use an ice-salt bath and monitor the internal temperature of the reaction mixture, not just the bath. If you observe bubbling (N₂ gas evolution) during the sodium nitrite addition, your temperature is too high, and yield loss is already occurring[3].

Q2: How does pH dictate the success of the coupling step with o-cresol, and what is the exact target range? A2: Azo coupling is an electrophilic aromatic substitution. The benzenediazonium cation is a relatively weak electrophile, meaning it requires a strongly activated aromatic ring to react. For o-cresol, you must perform the coupling in a mildly alkaline medium, ideally between pH 8 and 10[1][4]. In this pH range, the hydroxyl group of o-cresol is deprotonated to form a phenoxide ion. The phenoxide oxygen donates significant electron density into the aromatic ring via resonance, massively increasing its nucleophilicity and directing the coupling to the para position[1][4]. Self-Validating Protocol: If the pH drops below 8 (acidic), the phenoxide reverts to a phenol, which is insufficiently activated, halting the reaction[1]. Conversely, if the pH exceeds 11 (strongly basic), the diazonium cation reacts with hydroxide ions to form an unreactive diazotate (Ar-N=N-O⁻), preventing coupling[1]. Continuous pH monitoring is essential.

Q3: I am experiencing heavy tar formation and a dark, impure crude product. How can I prevent this? A3: Tar formation is typically the result of localized concentration spikes and exothermic runaway during the coupling phase. The reaction between the diazonium salt and the o-cresol phenoxide is highly exothermic[5]. If the diazonium solution is added too rapidly, the localized heat cannot dissipate, causing immediate decomposition of the unreacted diazonium salt into complex polymeric tars[6]. Self-Validating Protocol: Implement a controlled, dropwise addition of the cold diazonium solution into the vigorously stirred phenoxide solution. Maintain the coupling bath at 0–5 °C. The immediate formation of a bright orange-red precipitate indicates successful coupling; dark brown/black oils indicate thermal decomposition.

Quantitative Data Summary: Critical Parameters

Reaction ParameterTarget RangeConsequence of Deviation (Too Low)Consequence of Deviation (Too High)
Diazotization Temperature 0 – 5 °CCrystallization of reagents, halted reaction[2].Diazonium decomposition into phenol and N₂ gas[1][2].
Coupling pH 8.0 – 10.0Phenol remains protonated; poor nucleophilicity, no coupling[1][4].Formation of unreactive diazotate; coupling ceases[1].
HCl : Amine Ratio 2.5 – 3.0 eqFormation of diazoaminobenzene (triazene byproduct)[6][7].Unnecessary acidic load; requires excessive base for coupling phase.

Standardized Experimental Protocol

This protocol is engineered to prevent the common pitfalls discussed above, ensuring high yield and purity.

Phase 1: Diazotization of Aniline
  • Amine Dissolution: Suspend 0.1 mol of aniline in a solution of 0.3 mol of concentrated hydrochloric acid (HCl) and 50 mL of distilled water. Causality: Excess HCl (typically 2.5 to 3 equivalents) is required to prevent the formed diazonium salt from coupling with unreacted aniline to form diazoaminobenzene[6][7].

  • Thermal Equilibration: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to reach 0–2 °C.

  • Nitrosation: Prepare a solution of 0.105 mol of sodium nitrite (NaNO₂) in 20 mL of water. Add this solution dropwise to the aniline hydrochloride mixture under vigorous stirring. Maintain the internal temperature strictly below 5 °C[3].

  • Validation: After addition, stir for 15 minutes. Test the mixture with starch-iodide paper; an immediate blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization[3]. Neutralize excess nitrous acid with a small amount of sulfamic acid or urea to prevent side reactions during coupling[3].

Phase 2: Azo Coupling with o-Cresol
  • Nucleophile Activation: Dissolve 0.1 mol of o-cresol in 100 mL of 10% sodium hydroxide (NaOH) solution. Causality: This converts the o-cresol into sodium o-cresolate (phenoxide), massively increasing the electron density on the aromatic ring and activating the para position for electrophilic attack[1][4].

  • Thermal & pH Control: Cool the phenoxide solution to 0–5 °C. Ensure the pH is between 8 and 10[1].

  • Coupling: Slowly add the cold benzenediazonium chloride solution dropwise to the vigorously stirred phenoxide solution. Causality: The reaction is highly exothermic; rapid addition will cause localized heating, leading to diazonium decomposition and tar formation[5][6].

  • Isolation: A bright orange-red precipitate of Phenol, 2-methyl-4-(phenylazo)- will form immediately. Stir for an additional 30 minutes at 0–5 °C to ensure completion. Filter the solid, wash with cold water to remove salts, and recrystallize from ethanol for high purity[8].

Troubleshooting Workflow

Workflow Start Start Synthesis Step1 Dissolve Aniline in HCl Start->Step1 Step2 Cool to 0-5°C Step1->Step2 Step3 Dropwise NaNO2 Addition (Monitor Temp < 5°C) Step2->Step3 Decision1 Temp > 5°C? Step3->Decision1 Error1 Yield Loss: Phenol Byproduct Decision1->Error1 Yes Step4 Prepare o-Cresol in NaOH (pH 8-10) Decision1->Step4 No Step5 Slowly Add Diazonium to Phenoxide Solution Step4->Step5 Decision2 pH Out of Range? Step5->Decision2 Error2 Yield Loss: No Coupling or Diazotate Decision2->Error2 Yes Success Isolate Target Azo Dye Decision2->Success No

Step-by-step troubleshooting workflow for 4-(phenylazo)-o-cresol synthesis.

References

  • What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange. 4

  • Optimizing temperature and pH for azo coupling with substituted phenols. BenchChem. 1

  • Azo coupling. Wikipedia. 7

  • Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. 2

  • Optimizing temperature control for stable diazonium salt formation. BenchChem. 3

  • Green and Low-Cost Synthesis of Thermally Stable Cation-Exchange Resin-Supported Diazonium Salt. ACS Publications. 5

  • 4-(phenylazo)-o-cresol | 621-66-9. ChemicalBook. 8

  • Technical Support Center: N-Methyl-p-(o-tolylazo)aniline Production. BenchChem. 6

Sources

Optimization

Optimizing crystallization conditions for high-purity 2-methyl-4-(phenylazo)phenol

Welcome to the Technical Support Center for Azo Dye Synthesis and Purification. This guide is specifically engineered for researchers and application scientists optimizing the crystallization of 2-methyl-4-(phenylazo)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azo Dye Synthesis and Purification. This guide is specifically engineered for researchers and application scientists optimizing the crystallization of 2-methyl-4-(phenylazo)phenol .

Achieving high-purity azo dyes requires precise control over thermodynamic parameters, solvent polarity, and reaction kinetics. Below, you will find our comprehensive knowledge base, self-validating protocols, and a dedicated troubleshooting desk to resolve common crystallization failures.

Mechanistic Grounding: The Chemistry of 2-methyl-4-(phenylazo)phenol

The synthesis of 2-methyl-4-(phenylazo)phenol relies on a two-step electrophilic aromatic substitution[1]. First, aniline is treated with nitrous acid to form a highly reactive benzenediazonium chloride intermediate. Second, this electrophile is coupled with o-cresol (2-methylphenol).

Because the hydroxyl (-OH) group is a powerful activating group, it directs the electrophilic attack to the ortho and para positions. However, the ortho position in o-cresol is sterically hindered by the adjacent methyl group, making the para position the kinetically and thermodynamically favored site for coupling, yielding 2-methyl-4-(phenylazo)phenol[2].

Pathway Aniline Aniline NaNO2 NaNO2 / HCl 0-5 °C Aniline->NaNO2 Diazonium Benzenediazonium Chloride NaNO2->Diazonium Product 2-methyl-4- (phenylazo)phenol Diazonium->Product Cresol o-Cresol / NaOH pH 8-10 Cresol->Product

Logical chemical pathway for electrophilic aromatic substitution.

Protocol Hub: Self-Validating Synthesis & Crystallization Workflow

To prevent co-crystallization of impurities, the upstream synthesis must be tightly controlled. This protocol integrates self-validation checkpoints so you can verify the success of each phase before proceeding.

G Diazotization 1. Diazotization (Aniline + NaNO2 + HCl) Coupling 2. Azo Coupling (+ o-cresol, pH 8-10) Diazotization->Coupling Crude 3. Crude Isolation (Acidification & Filtration) Coupling->Crude Dissolution 4. Hot Dissolution (Ethanol/Water 80:20) Crude->Dissolution Cooling 5. Controlled Cooling (0.5 °C/min to Ice Bath) Dissolution->Cooling Crystals 6. High-Purity Crystals (Vacuum Filtration) Cooling->Crystals

Experimental workflow for synthesis and crystallization.

Phase 1: Diazotization
  • Preparation: Dissolve 0.01 mol of aniline in 25 mL of water containing 2.5 mL of concentrated HCl. Cool the solution to 0–5 °C in an ice bath. Causality: Low temperatures are critical to prevent the thermal decomposition of the diazonium salt into phenol and nitrogen gas[3].

  • Reaction: Slowly add a cold solution of 0.011 mol NaNO₂ dropwise while stirring.

  • Validation Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that diazotization is complete.

Phase 2: Azo Coupling
  • Preparation: Dissolve 0.01 mol of o-cresol in 20 mL of 10% NaOH and cool to 0–5 °C. Causality: The alkaline pH (8–10) deprotonates o-cresol to form a phenoxide ion, which is significantly more nucleophilic than the neutral phenol, driving the coupling reaction[2].

  • Reaction: Add the cold diazonium salt solution dropwise to the alkaline o-cresol solution.

  • Validation Check: The immediate formation of a vibrant orange/red precipitate visually validates successful azo coupling.

Phase 3: Optimized Crystallization
  • Isolation: Acidify the mixture to pH ~5 using dilute HCl to fully precipitate the crude dye. Filter and wash with cold water.

  • Dissolution: Transfer the crude dye to an Erlenmeyer flask. Add a minimal amount of boiling Ethanol:Water (80:20 v/v) until the solid completely dissolves. Causality: Absolute ethanol dissolves the dye too readily even when cold, while pure water causes the hydrophobic dye to "oil out." The 80:20 ratio creates a steep solubility curve ideal for crystal lattice formation.

  • Controlled Cooling: Allow the flask to cool at room temperature undisturbed for 45 minutes (approx. 0.5 °C/min), then transfer to an ice bath for 30 minutes.

  • Validation Check: The formation of distinct, sharp needle-like crystals (rather than an amorphous sludge) confirms high purity. Filter and wash with ice-cold ethanol.

Quantitative Data: Solvent Optimization Matrix

Selecting the correct crystallization solvent dictates the final purity and yield. The table below summarizes the thermodynamic behavior of 2-methyl-4-(phenylazo)phenol in various solvent systems.

Solvent SystemHot SolubilityCold SolubilityRecovery Yield (%)Purity (HPLC)Crystal Habit
Ethanol:Water (80:20) High Very Low 82% >99.0% Sharp Needles
Absolute EthanolHighModerate65%>98.5%Fine Needles
MethanolModerateLow70%95.0%Amorphous Powder
TolueneHighHighN/A (Oils out)<80.0%Oily Residue
Glacial Acetic AcidHighModerate60%97.0%Prismatic

Troubleshooting Desk & FAQs

When crystallization fails, it is rarely a random occurrence; it is a breakdown in thermodynamic or kinetic control.

Troubleshooting Issue Issue: Oiling Out Check1 Rapid Cooling? Issue->Check1 Check2 High Water Content? Issue->Check2 Fix1 Reheat & Cool Slowly Check1->Fix1 Fix2 Increase Ethanol Ratio Check2->Fix2

Troubleshooting logic for resolving oiling out during crystallization.

Q: Why does my product form an oily residue at the bottom of the flask instead of crystals? A: This phenomenon is known as "oiling out." It occurs when the target compound separates as a liquid phase before the solution reaches the saturation point required for crystallization. Causality: It is typically triggered by a cooling rate that is too rapid (shock cooling) or an improper solvent polarity (e.g., too much water in the ethanol mixture, forcing the hydrophobic dye out of solution prematurely). Solution: Reheat the mixture until it is completely homogeneous. Add 2–3 mL of hot absolute ethanol to decrease the polarity, and insulate the flask to ensure a slow cooling rate of ~0.5 °C/min.

Q: How do I prevent the co-crystallization of unreacted o-cresol? A: Unreacted starting materials act as impurities that disrupt the crystal lattice, severely depressing the melting point. Causality: If the coupling pH drops below 8, o-cresol remains protonated and unreactive, leaving excess phenol in the crude matrix[2]. Solution: Wash the crude filter cake with a cold, dilute alkaline solution (e.g., 1% NaOH) prior to the final water wash. Because o-cresol is slightly acidic, the base converts it into a water-soluble phenoxide salt, washing it away while the neutral azo dye remains on the filter.

Q: Why does the color of the dye shift slightly depending on the crystallization solvent? A: Azo dyes exhibit tautomerism between the azo form and the hydrazone form. Causality: Resonance structures and intermolecular hydrogen bonding are heavily influenced by the polarity of the solvent[4]. In polar protic solvents (like ethanol/water), intermolecular hydrogen bonding stabilizes specific conformers, which can cause slight bathochromic or hypsochromic shifts in the visible spectrum of the resulting crystals.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Diazonium Coupling of Phenol, 2-methyl-4-(phenylazo)-

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals struggling with yield o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, synthetic chemists, and drug development professionals struggling with yield optimization and byproduct mitigation in the synthesis of Phenol, 2-methyl-4-(phenylazo)- (CAS No. 621-66-9)[1].

This document bypasses basic textbook theory to focus on the causality of reaction failures , providing self-validating protocols and mechanistic troubleshooting to eliminate unreacted starting materials and side-product impurities.

Process Overview & Mechanistic Pathway

The synthesis of Phenol, 2-methyl-4-(phenylazo)- relies on an Electrophilic Aromatic Substitution (S_EAr) where a benzenediazonium electrophile attacks the activated para-position of an o-cresolate nucleophile. The success of this reaction is entirely dictated by the delicate balance of temperature and pH control.

ReactionPathway Aniline Aniline (Primary Amine) Diazotization Diazotization NaNO2, HCl, 0-5°C Aniline->Diazotization Diazonium Benzenediazonium Chloride (Electrophile) Diazotization->Diazonium Coupling Electrophilic Aromatic Substitution (Azo Coupling at para-position) Diazonium->Coupling oCresol o-Cresol (2-Methylphenol) Deprotonation Deprotonation NaOH, pH 9-10 oCresol->Deprotonation Phenoxide o-Cresolate Ion (Activated Nucleophile) Deprotonation->Phenoxide Phenoxide->Coupling Product Phenol, 2-methyl-4-(phenylazo)- (Target Azo Dye) Coupling->Product

Caption: Mechanistic pathway for the synthesis of Phenol, 2-methyl-4-(phenylazo)- via azo coupling.

Troubleshooting FAQs: Byproduct Mitigation

Q: Why am I seeing high levels of unreacted o-cresol in my final product? A: Unreacted o-cresol typically indicates incomplete coupling caused by improper pH management. o-Cresol is a weak acid (pKa ~10.2). It must be deprotonated to the highly nucleophilic o-cresolate (phenoxide) ion for the weak benzenediazonium electrophile to attack it effectively[2]. If your reaction pH drops below 8.0, the equilibrium shifts back to neutral o-cresol, halting the reaction. Conversely, if the pH exceeds 10.5, the benzenediazonium ion reacts with hydroxide to form an unreactive diazotate (Ph-N=N-O⁻)[3]. Solution: Maintain a strict pH of 9.0–10.0 using a robust sodium carbonate/bicarbonate buffer system.

Q: My GC/MS shows a significant phenol impurity, but I didn't use phenol as a starting material. Where is it coming from? A: Phenol is a classic degradation byproduct of the benzenediazonium chloride intermediate. If the diazotization or coupling temperature exceeds 5 °C, the diazonium salt undergoes unimolecular decomposition (loss of N₂ gas) to form a highly reactive phenyl cation[4]. This cation immediately reacts with water in the aqueous medium to form phenol. This consumes your diazonium equivalent (leaving unreacted o-cresol behind) and introduces a competing nucleophile that can couple to form 4-(phenylazo)phenol, a closely related impurity that is extremely difficult to separate. Solution: Strict cryo-cooling (0–5 °C) is non-negotiable.

Q: The reaction mixture turned into a dark, tarry mess instead of a bright orange/red precipitate. What happened? A: "Diazo tars" usually result from N-coupling rather than C-coupling, forming triazenes (e.g., 1,3-diphenyltriazene), or from oxidative polymerization. This occurs when there is insufficient acid during the initial diazotization. You must use at least 2.5 to 3.0 molar equivalents of HCl relative to aniline. If the pH rises during diazotization, unreacted free aniline will attack the formed diazonium salt, creating N-coupled tars.

Troubleshooting Start Issue: High Unreacted Byproducts CheckTemp Is Diazotization Temp > 5°C? Start->CheckTemp TempYes Decomposition to Phenol Action: Chill to 0-5°C CheckTemp->TempYes Yes CheckPH Is Coupling pH < 8 or > 10? CheckTemp->CheckPH No PHLow pH < 8: Unreacted o-Cresol Action: Add Base Buffer CheckPH->PHLow < 8 PHHigh pH > 10: Diazotate Formation Action: Lower pH to 9 CheckPH->PHHigh > 10 CheckAcid Was HCl < 2.5 eq used? CheckPH->CheckAcid pH 8-10 AcidYes N-Coupled Tars Formed Action: Increase HCl CheckAcid->AcidYes Yes Success Optimized Yield & Purity CheckAcid->Success No

Caption: Decision tree for troubleshooting byproduct formation in diazonium coupling.

Quantitative Parameter Optimization

To prevent unreacted byproducts, reaction parameters must be tightly controlled. The table below summarizes the critical thresholds for this specific coupling reaction.

ParameterOptimal RangeConsequence of Deviation (Low)Consequence of Deviation (High)
Temperature 0–5 °CSlower kinetics; potential freezing of aqueous layers.Diazonium decomposition to phenol; high impurity profile[4].
Coupling pH 9.0–10.0Incomplete deprotonation of o-cresol; unreacted starting material[3].Formation of unreactive diazotate; diazonium degradation[3].
HCl : Aniline Ratio 2.5–3.0 eqFormation of N-coupled triazene tars (diazoamino compounds).Excessive acidity during coupling; requires massive base neutralization.
NaNO₂ : Aniline Ratio 1.02–1.05 eqUnreacted aniline remains; lower overall yield.Excess nitrous acid leads to nitrosation of the o-cresol ring.

Self-Validating Experimental Protocol

Standard operating procedures often fail because they lack in-process verification. The following protocol incorporates self-validating checkpoints to ensure the reaction chemistry is proceeding exactly as intended before moving to the next step.

Phase 1: Diazotization of Aniline
  • Preparation: Dissolve 1.0 eq of aniline in 2.5 eq of aqueous HCl (1M). Cool the solution in an ice-salt bath to 0–2 °C.

  • Addition: Slowly add 1.05 eq of NaNO₂ (dissolved in minimal water) dropwise while maintaining vigorous stirring. Keep the internal temperature strictly < 5 °C.

  • Causality: The 2.5 eq of HCl ensures complete protonation of aniline, preventing premature N-coupling (tar formation). Strict thermal control prevents unimolecular decomposition into phenol[4].

  • Validation Check: 10 minutes after the NaNO₂ addition, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, validating that all aniline has been consumed.

Phase 2: Nitrous Acid Quenching
  • Action: Add sulfamic acid in small portions to the diazonium solution until effervescence (nitrogen gas evolution) ceases.

  • Causality: Destroys residual HNO₂. If left unquenched, HNO₂ will nitrosate the o-cresol ring in the subsequent step, generating nitroso-impurities that co-precipitate with the final azo dye.

  • Validation Check: Spot the mixture on starch-iodide paper again. It must now show a negative result (no color change).

Phase 3: Phenoxide Activation
  • Preparation: In a separate vessel, dissolve 1.0 eq of o-cresol in an aqueous solution containing 2.0 eq NaOH and 1.0 eq Na₂CO₃. Chill this solution to 0–5 °C.

  • Causality: o-Cresol is a weak acid. The alkaline buffer strictly maintains the pH between 9.0 and 10.0, shifting the equilibrium entirely to the o-cresolate (phenoxide) ion. This activates the ring for electrophilic attack at the para-position[2].

Phase 4: Azo Coupling
  • Addition: Slowly add the cold diazonium solution to the phenoxide solution over 30–45 minutes, maintaining vigorous agitation and T < 5 °C.

  • pH Maintenance: Monitor the pH continuously. The addition of the acidic diazonium solution will lower the pH. Add 10% NaOH dropwise as needed to keep the pH strictly between 9.0 and 10.0.

  • Causality: Diazonium salts are weak electrophiles. If the pH drops below 8.0, phenoxide reverts to neutral o-cresol, halting the reaction[3]. If pH exceeds 10.5, diazonium converts to unreactive diazotate.

  • Validation Check: Spot test the mixture on filter paper treated with an alkaline solution of H-acid (1-amino-8-naphthol-3,6-disulfonic acid). A lack of color development indicates complete consumption of the diazonium electrophile.

  • Isolation: Acidify the mixture slightly to pH 6-7 to fully precipitate the Phenol, 2-methyl-4-(phenylazo)- product. Filter, wash with cold water, and dry under vacuum.

Sources

Optimization

Technical Support Center: Troubleshooting UV-Vis Baseline Noise in 2-Methyl-4-(phenylazo)phenol Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals systematically diagnose and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals systematically diagnose and resolve spectral anomalies.

Analyzing photoactive azo compounds like 2-methyl-4-(phenylazo)phenol requires decoupling instrumental limitations from the complex photochemistry of the molecule itself. This guide moves beyond basic troubleshooting by explaining the causality behind baseline anomalies and providing self-validating protocols to ensure absolute data integrity.

Diagnostic Workflow: Isolating Root Causes

Before adjusting instrument parameters, you must determine whether the baseline anomaly originates from the spectrophotometer's hardware or the chemical behavior of the azo dye.

UVVisTroubleshooting Start Baseline Anomaly Detected Drift Continuous Drift (Upward/Downward) Start->Drift Noise Jagged / High-Frequency Noise Start->Noise Photo Photoisomerization (Trans -> Cis) Drift->Photo Sample specific Thermal Lamp/Thermal Instability Drift->Thermal Blank also drifts Aggreg Dye Aggregation (Scattering) Noise->Aggreg High Conc. Lamp Lamp Degradation / Stray Light Noise->Lamp High Abs / All Conc. Sol1 Fast Scan Speed & Narrow Slit Photo->Sol1 Sol2 Equilibrate Lamp >45 mins Thermal->Sol2 Sol3 Dilute Sample & Check Linearity Aggreg->Sol3 Sol4 Quantify Stray Light (Cutoff Filters) Lamp->Sol4

Diagnostic workflow for isolating chemical vs. instrumental UV-Vis baseline anomalies.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my baseline continuously drift downward at the primary absorption peak during replicate scans? The Causality: 2-methyl-4-(phenylazo)phenol contains a diazene functional group (–N=N–) that is highly sensitive to light. At room temperature, the molecule rests in its thermodynamically stable trans-isomer state[1]. However, the UV beam of the spectrophotometer acts as an excitation source, driving a trans-to-cis photoisomerization during the measurement[1][2]. Because the cis-isomer has a different molar absorptivity and λ_max, the absorbance at the original peak continuously depletes while the sample sits in the beam path, manifesting as a drifting baseline. The Fix: Minimize beam residence time. Increase your scan speed (>1000 nm/min) and reduce the slit width to lower the incident light intensity. For highly precise kinetic studies, utilize a flow-cell setup to ensure fresh sample is constantly introduced to the beam path.

Q2: I observe high-frequency, jagged baseline noise specifically at higher sample concentrations (>10⁻⁴ M). Is my detector failing? The Causality: Not necessarily. Azo dyes are highly prone to forming H- and J-aggregates in polar solutions at elevated concentrations[3]. This aggregation creates micro-particulates that scatter the incident light. When light is scattered, less photons reach the photomultiplier tube (PMT). To compensate for the weak signal, the instrument automatically amplifies the detector's gain, which inherently amplifies baseline electrical noise[4]. The Fix: Perform a serial dilution. If the noise disappears and the molar absorptivity changes non-linearly, aggregation was the root cause[5]. To measure at high concentrations without noise, you must disrupt the aggregation by altering the solvent matrix (e.g., adding a non-polar modifier or adjusting pH).

Q3: My baseline shifts unpredictably between the blank and the sample, even at low concentrations. What is the root cause? The Causality: This is a classic symptom of thermal instability or stray light interference. Deuterium and tungsten lamps require strict thermal equilibrium to output a constant luminous intensity[6]. If the lamp is degrading (typically after 1,000 hours of use), its intensity drops, causing the baseline to waver[4]. Furthermore, stray light from degraded optical gratings or dust on internal mirrors can artificially inflate transmitted light, causing deviations from the Beer-Lambert law[4][6]. The Fix: Always allow a minimum 45-minute warm-up period before blanking. If the issue persists, you must quantify the instrument's stray light (See Protocol B).

Quantitative Diagnostic Matrix

Use the following data thresholds to quickly categorize and resolve your baseline anomalies.

SymptomPrimary Root CauseQuantitative Threshold / IndicatorCorrective Action
Continuous Baseline Drift Photoisomerization (trans-cis)Absorbance decay > 0.005 Abs/min at λ_maxIncrease scan speed (>1000 nm/min); narrow slit width.
Jagged Baseline Noise Dye Aggregation / ScatteringNoise amplitude > 0.01 Abs at Conc. > 10⁻⁴ MDilute sample 10x; verify Beer-Lambert linearity.
High-Absorbance Noise Lamp DegradationLamp usage > 1,000 hours; Transmittance < 0.1%Check lamp usage logs; replace Deuterium/Tungsten lamp.
Unpredictable Shifts Stray Light / Thermal InstabilityStray light > 0.01% T at 340 nmClean internal optics; equilibrate lamp for >45 mins.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every troubleshooting step should be a self-validating system. Implement the following methodologies to confirm your instrument and sample are behaving as expected.

Protocol A: Validating and Mitigating Photoisomerization-Induced Drift

Purpose: To prove that baseline drift is caused by the dye's photochemistry rather than instrument thermal drift.

  • Preparation: Prepare a 10⁻⁵ M solution of 2-methyl-4-(phenylazo)phenol in a non-polar solvent (to minimize aggregation variables) using low-actinic glassware to prevent ambient light exposure.

  • Setup: Set the spectrophotometer to a fixed wavelength corresponding to the trans-isomer's λ_max (typically ~340–380 nm).

  • Execution: Initiate a time-course (kinetics) measurement for 10 minutes, leaving the UV beam continuously engaged on the sample.

  • Self-Validation Check: Analyze the kinetic curve. If the absorbance decays logarithmically and eventually reaches a stable plateau (photostationary state), photoisomerization is confirmed[1]. If the absorbance drifts linearly without ever plateauing, the root cause is instrumental thermal drift[6].

Protocol B: Instrument Calibration & Stray Light Quantification

Purpose: To mechanically validate the optical integrity of the spectrophotometer and rule out stray light as a cause of baseline noise.

  • Thermal Equilibration: Power on the UV-Vis spectrophotometer and mandate a strict 45-minute warm-up period to ensure the lamps reach thermal equilibrium[6].

  • Preparation: Fill a highly matched quartz cuvette with a 50 g/L sodium nitrite (NaNO₂) solution (a standard liquid cutoff filter).

  • Execution: Measure the % Transmittance (%T) at exactly 340 nm against a pure deionized water blank.

  • Self-Validation Check: The NaNO₂ solution acts as a total light absorber at 340 nm. Therefore, any transmitted light detected by the sensor is definitively stray light bypassing the sample[4]. If %T > 0.01%, the system fails validation, indicating degraded optical gratings, dust on mirrors, or physical light leaks requiring immediate hardware maintenance.

References

  • UV-Vis Spectrophotometers: Operation and Troubleshooting - Lab Manager - 4

  • How to Troubleshoot a Spectrum That Looks Wrong - AZoOptics - 6

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids - Academie des Sciences - 5

  • Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - MDPI - 3

  • New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives - National Institutes of Health (NIH) - 1

  • Unveiling Photochromism: An NMR-Based Comparative Guide to Azo Dye Isomerization - BenchChem - 2

Sources

Troubleshooting

Best solvent systems for extracting Phenol, 2-methyl-4-(phenylazo)- from organic mixtures

Welcome to the advanced troubleshooting and methodology center for the extraction of Phenol, 2-methyl-4-(phenylazo)- (also known as 4-(phenylazo)-o-cresol). This guide is engineered for research scientists and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the extraction of Phenol, 2-methyl-4-(phenylazo)- (also known as 4-(phenylazo)-o-cresol). This guide is engineered for research scientists and drug development professionals who require high-purity isolation of phenolic azo dyes from complex organic mixtures.

Below, we break down the mechanistic causality of the extraction, optimal solvent selection, self-validating protocols, and field-tested troubleshooting strategies.

Mechanistic Foundations: The "Solubility Switch"

To successfully extract Phenol, 2-methyl-4-(phenylazo)-, you must exploit its specific chemical architecture. The molecule contains two critical functional groups:

  • A lipophilic phenylazo group (-N=N-Ar): This renders the neutral molecule highly soluble in medium-polarity organic solvents.

  • A weakly acidic phenolic hydroxyl group (-OH): Phenols typically have a pKa of approximately 10.

Because the phenolic proton is only weakly acidic, it cannot be deprotonated by weak bases like sodium bicarbonate (NaHCO₃, conjugate acid pKa ~6.4). However, introducing a strong aqueous base like Sodium Hydroxide (NaOH) forces a complete deprotonation 1. This transforms the lipophilic molecule into a highly water-soluble sodium phenolate salt, driving it entirely into the aqueous phase while leaving neutral organic impurities behind 2.

Solvent System Performance Matrix

Choosing the right organic solvent is critical for maximizing extraction efficiency (EE%) while minimizing emulsion risks and environmental toxicity. Recent advancements in green chemistry have introduced bio-based alternatives that perform on par with traditional volatile organic compounds (VOCs) 3.

Table 1: Quantitative Comparison of Solvent Systems for Phenolic Extraction

Solvent SystemPolarity (Dielectric Const.)Extraction Efficiency (EE%)Optimal Stirring TimeEnvironmental & Safety Profile
Ethyl Acetate (EA) / Water 6.0296.0 – 100%30 minModerate (Standard VOC, flammable)
2-MeTHF / Water 6.9796.0 – 100%30 minLow (Bio-based, highly recommended)
Dichloromethane (DCM) / Water 8.93> 90.0%15 minHigh (Toxic, halogenated waste)
D-Limonene / Water 2.3815.3 – 73.0%30 minLow (Bio-based, but poor recovery)

Data synthesized from comparative evaluations of bio-based solvents for phenolic acid extraction 3.

Extraction Workflow Visualization

AcidBaseExtraction N1 Organic Mixture (Azo Phenol + Neutrals) N2 Add 1M NaOH (aq) & Agitate N1->N2 N3 Phase Separation (Separatory Funnel) N2->N3 N4 Organic Phase (Neutral Impurities) N3->N4 Discard or Save for Neutrals N5 Aqueous Phase (Sodium Phenolate Salt) N3->N5 Target switches to aqueous N6 Acidification Add 1M HCl (pH < 3) N5->N6 Protonation N7 Precipitation of Neutral Azo Phenol N6->N7 Visual Validation: Cloudiness/Color Shift N8 Back-Extraction with EtOAc / 2-MeTHF N7->N8 N9 Evaporation (Pure Target Compound) N8->N9

Workflow for the acid-base extraction of Phenol, 2-methyl-4-(phenylazo)-.

Self-Validating Experimental Protocol

This protocol incorporates real-time visual feedback loops to ensure the extraction is proceeding correctly at every phase.

Phase 1: Initial Solubilization & Basification

  • Dissolve the crude organic mixture in Ethyl Acetate or 2-MeTHF (approx. 10 mL per gram of crude).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M NaOH (aq) .

    • Causality: The strong base deprotonates the phenolic -OH, creating a water-soluble salt 1.

Phase 2: Phase Separation (The Validation Step) 4. Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate. 5. Self-Validation Check: Azo dyes exhibit halochromism (color changes in response to pH) 4. You should observe a distinct color shift in the lower aqueous phase, confirming the phenolate ion has formed and migrated successfully. 6. Drain the aqueous layer into a clean Erlenmeyer flask. (Retain the organic layer if you need to analyze neutral impurities).

Phase 3: Acidification & Recovery 7. Place the aqueous flask on a magnetic stirrer. Slowly add 1M HCl (aq) dropwise until pH indicator paper reads < 3.

  • Causality: The acid reprotonates the phenolate, neutralizing the charge and destroying its water solubility [[2]]().

  • Self-Validation Check: The clear aqueous solution will immediately become turbid/cloudy as the neutral Phenol, 2-methyl-4-(phenylazo)- precipitates out.

  • Add fresh Ethyl Acetate to the flask to back-extract the precipitated compound. Transfer back to a separatory funnel, isolate the new organic layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the pure target compound.

Troubleshooting & FAQs

Q: Why did my target compound remain in the organic phase during the base wash? A: You likely used a weak base like Sodium Bicarbonate (NaHCO₃). Phenolic hydroxyl groups have a pKa around 10. NaHCO₃ (conjugate acid pKa ~6.4) is simply not strong enough to deprotonate phenols; it is only effective for stronger acids like carboxylic acids [[1]](). You must use a strong base like NaOH to force the solubility switch.

Q: I have a persistent emulsion between the organic and aqueous layers. How do I break it? A: Emulsions frequently occur in liquid-liquid extractions involving complex crude mixtures. To resolve this, add a small volume of saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent in water (a phenomenon known as "salting out") and forcing the layers to separate cleanly.

Q: Are there environmentally friendly alternatives to Dichloromethane (DCM) for this extraction? A: Yes. While DCM provides sharp phase separation, it is highly toxic and poses disposal challenges. Recent studies demonstrate that 2-Methyltetrahydrofuran (2-MeTHF) , a bio-based solvent, achieves exceptional extraction efficiencies (96–100%) for phenolic compounds with optimal stirring times of just 30 minutes 3.

Q: Will the acid-base extraction degrade the azo bond (-N=N-)? A: Azo bonds are generally stable under the mild aqueous acidic (1M HCl) and basic (1M NaOH) conditions used in standard liquid-liquid extractions at room temperature. However, you must avoid using strong reducing agents or exposing the mixture to extreme heat, which can cleave the azo linkage into corresponding amines 5.

References

  • Organic Acid-Base Extractions - Chemistry Steps. Chemistry Steps. 1

  • Acid–base extraction - Wikipedia. Wikipedia. 2

  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices - Ecoxtract. Ecoxtract. 3

  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC. NIH. 5

  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. MDPI. 4

Sources

Optimization

Technical Support Center: Stabilizing 2-methyl-4-(phenylazo)phenol Against Oxidative Degradation

Welcome to the Technical Support Center for azo-phenol derivatives. 2-methyl-4-(phenylazo)phenol (CAS 621-66-9)[1] is a highly valuable compound in dye chemistry and drug development, but it is notoriously susceptible to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azo-phenol derivatives. 2-methyl-4-(phenylazo)phenol (CAS 621-66-9)[1] is a highly valuable compound in dye chemistry and drug development, but it is notoriously susceptible to oxidative degradation in solution. This guide provides researchers with the mechanistic insights and field-proven protocols needed to formulate stable solutions, prevent spontaneous bleaching, and ensure reproducible experimental results.

Section 1: The Causality of Degradation (Mechanistic Overview)

To stabilize a molecule, you must first understand the exact pathways of its breakdown. The oxidative degradation of 2-methyl-4-(phenylazo)phenol is primarily driven by hydroxyl radicals (•OH) generated via trace-metal-catalyzed Fenton reactions in the solvent.

  • Azo Bond Cleavage (Bleaching): •OH radicals electrophilically attack the nitrogen atoms or adjacent carbons of the −N=N− bond. This leads to the asymmetric cleavage of the azo linkage, producing colorless anilines and phenol derivatives[2]. Azo dyes containing −OH substituents predominantly exist in the hydrazone tautomer in aqueous environments; this tautomer provides a polar, hydrogen-bonded state that is highly vulnerable to radical attack[3].

  • Phenol Ring Oxidation (Browning): Alternatively, the phenolic ring can undergo two-electron oxidation (often mediated by peroxidases or metal ions) to form a carbonium ion, which subsequently breaks down into reactive quinones, such as 4-methyl-1,2-benzoquinone[4]. This pathway is responsible for the dark, polymerized precipitates often observed in degraded stock solutions.

Pathway Dye 2-methyl-4-(phenylazo)phenol Attack_NN Azo Bond Cleavage Dye->Attack_NN Hydrazone form Attack_Ring Phenol Ring Oxidation Dye->Attack_Ring Phenolate form ROS •OH Radicals / Trace Metals ROS->Attack_NN ROS->Attack_Ring Cleavage_Prods Anilines & Phenols (Bleaching) Attack_NN->Cleavage_Prods Quinones Benzoquinones (Browning) Attack_Ring->Quinones

Oxidative degradation pathways of 2-methyl-4-(phenylazo)phenol via radical attack.

Section 2: Frequently Asked Questions (FAQs)

Q: Why does my 2-methyl-4-(phenylazo)phenol solution lose its color even when stored in the dark? A: This is classic autoxidation. Even in the absence of light, dissolved oxygen (O₂) reacts with trace transition metals (like Fe²⁺ or Cu²⁺) present in standard laboratory water or low-grade solvents. This generates •OH radicals that rapidly cleave the N-N bond[2]. Shielding the solution from light prevents photocatalysis, but chemical stabilization is strictly required to halt autoxidation.

Q: How does pH affect the oxidative stability of this specific compound? A: pH is a critical variable because it dictates the molecule's ionization and tautomeric state. At alkaline pH (>7.5), the phenol group deprotonates into a phenolate anion. The negative charge dramatically increases the electron density of the aromatic ring, lowering the activation energy for electron transfer and accelerating quinone formation[4]. Furthermore, pH shifts the azo-hydrazone equilibrium; maintaining a slightly acidic to neutral pH (5.5–6.5) minimizes the formation of the highly reactive hydrazone tautomer[3].

Q: Can I use standard PBS (Phosphate-Buffered Saline) to make my working solutions? A: It is highly discouraged for long-term storage. Phosphate buffers often contain trace heavy metal contaminants that catalyze oxidation. If you must use PBS for biological assays, prepare the stock in a degassed organic solvent (e.g., DMSO or Ethanol) and dilute into PBS containing a chelating agent immediately before use.

Section 3: Troubleshooting Guide

Issue: Rapid decolorization (bleaching) upon dilution into aqueous buffers.

  • Root Cause: High levels of dissolved oxygen and trace metals in the buffer driving •OH generation.

  • Corrective Action: Sparge the buffer with Argon or N₂ for 30 minutes prior to dye addition. Supplement the buffer with 0.1 mM EDTA to sequester catalytic metal ions.

Issue: Solution turns brown/black and forms a fine precipitate over time.

  • Root Cause: Oxidation of the phenol ring leading to the formation and subsequent polymerization of 4-methyl-1,2-benzoquinone[4].

  • Corrective Action: Introduce a lipophilic radical scavenger. Adding 1 mM Butylated hydroxytoluene (BHT) intercepts the •OH radicals before they can abstract electrons from the phenol ring. BHT forms a stable phenoxyl radical, sacrificing itself to protect the dye.

Section 4: Quantitative Data – Efficacy of Stabilization Strategies

The following table summarizes the causal impact of various interventions on the half-life of 2-methyl-4-(phenylazo)phenol in a standard 50% EtOH/Water mixture at 20°C.

Stabilization StrategyMechanism of ActionTypical Half-Life ExtensionRecommended Concentration
Control (Untreated) N/A< 48 hoursN/A
N₂ / Argon Sparging Displaces dissolved O₂, starving the Fenton reaction of its primary oxidant.~2 weeks30 min sparge
EDTA Addition Chelates trace transition metals, preventing the catalytic generation of •OH radicals.~1 month0.1 mM - 0.5 mM
BHT Addition Sterically hindered phenol acts as a sacrificial •OH radical scavenger.>3 months1.0 mM
Combined (Protocol) Synergistic suppression of O₂, metals, and free radicals.>12 monthsSee Protocol below
Section 5: Self-Validating Formulation Protocol

To ensure absolute scientific integrity, do not rely on visual inspection alone. Use the following step-by-step methodology to formulate a self-validating, stabilized stock solution.

Workflow Start Raw Solvent (EtOH/DMSO) Degas Sparge with N2 (Remove O2) Start->Degas Chelate Add EDTA (Bind Metals) Degas->Chelate Antiox Add BHT (Scavenge ROS) Chelate->Antiox Dissolve Dissolve Dye (Inert Atm) Antiox->Dissolve Store Store at -20°C (Amber Vial) Dissolve->Store

Step-by-step stabilization workflow for preparing azo-phenol stock solutions.

Step 1: Solvent Deoxygenation Transfer your base solvent (e.g., HPLC-grade Ethanol or DMSO) into a septum-sealed flask. Sparge with high-purity Argon or N₂ gas for a minimum of 30 minutes. Causality: Removing dissolved oxygen eliminates the primary electron acceptor required for autoxidation.

Step 2: Matrix Fortification While maintaining an inert atmosphere, add 0.1 mM EDTA (if using an aqueous/organic blend) and 1.0 mM BHT to the solvent. Stir until completely dissolved. Causality: EDTA neutralizes trace metals; BHT provides a chemical firewall against any residual reactive oxygen species.

Step 3: Solubilization Add the 2-methyl-4-(phenylazo)phenol powder to the fortified solvent. Vortex gently under inert gas until fully dissolved. Store immediately in amber glass vials at -20°C.

Step 4: System Validation (The Self-Validating Step) Immediately after formulation, remove a 10 µL aliquot and measure the baseline UV-Vis absorbance at the compound's λmax (typically ~340–360 nm depending on the solvent). Store the aliquot at room temperature for 24 hours and remeasure. Validation Metric: A drop in absorbance of < 2% confirms successful stabilization. A drop of > 5% indicates a failure in the degassing step or severe metal contamination, requiring the batch to be discarded and the solvent source investigated.

References
  • [2] Title: Modeling the Oxidative Degradation of Azo Dyes: A Density Functional Theory Study. Source: ACS Publications. URL:

  • [4] Title: Peroxidase-catalyzed oxidation of azo dyes: mechanism of disperse Yellow 3 degradation. Source: PubMed. URL:

  • [1] Title: Methyl phenol | Sigma-Aldrich. Source: Sigma-Aldrich. URL:

  • [3] Title: Evaluation of Key Intermediates in Azo Dye Degradation by Advanced Oxidation Processes: Comparing Anilines and Phenols. Source: ACS ES&T Water. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for the Quantification of Phenol, 2-methyl-4-(phenylazo)- in Complex Mixtures

Executive Summary Phenol, 2-methyl-4-(phenylazo)- (CAS No. 621-66-9), commonly referred to as 4-(phenylazo)-o-cresol, is a synthetic azo compound widely utilized as a dye in oils, paraffin waxes, and cellulose paints[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenol, 2-methyl-4-(phenylazo)- (CAS No. 621-66-9), commonly referred to as 4-(phenylazo)-o-cresol, is a synthetic azo compound widely utilized as a dye in oils, paraffin waxes, and cellulose paints[1][2]. Quantifying this analyte in complex industrial or environmental matrices presents significant analytical hurdles due to severe matrix effects and co-elution with structurally analogous azo dyes. This guide provides an objective, data-driven comparison of chromatographic strategies for isolating this compound and outlines a self-validating analytical protocol strictly aligned with the latest ICH Q2(R2) guidelines[3][4].

Chemical Profile & Analytical Challenges

Understanding the molecular architecture of Phenol, 2-methyl-4-(phenylazo)- is critical for rational method development. The molecule features two distinct functional domains:

  • Hydrophobic Phenylazo Core : The extended conjugated π -system (-N=N- linkage between aromatic rings) renders the molecule highly lipophilic and provides a strong UV/Vis chromophore.

  • Polar Phenolic Hydroxyl (-OH) : This group acts as both a hydrogen bond donor and acceptor, introducing localized polarity.

The Causality of Matrix Interference: In complex mixtures such as waxes or textile effluents, the matrix is saturated with aliphatic hydrocarbons and competing phenolic degradation products[5][6]. Standard reversed-phase (RP) methods often fail because the polar -OH group interacts unpredictably with residual silanols on standard silica columns, causing peak tailing and suppressing the resolution necessary to separate the target analyte from matrix interferences.

Chromatographic Strategy: Column Comparison & Causality

To achieve the specificity required by ICH Q2(R2), analytical scientists must move beyond generic C18 columns and leverage the molecule's specific functional groups.

Standard C18 (Hydrophobic Retention Only)

Standard C18 columns rely exclusively on van der Waals forces. While they retain the hydrophobic phenylazo core, they fail to control the phenolic hydroxyl group. This leads to secondary interactions with unendcapped silanols, resulting in peak asymmetry (tailing) and poor resolution from other hydrophobic dyes[5].

Core-Shell C18 (Kinetic Enhancement)

Core-shell (solid-core) particles reduce the diffusion path of the analyte into the porous silica layer. This minimizes longitudinal diffusion (the B-term in the van Deemter equation), resulting in sharper peaks and higher theoretical plates. However, it does not fundamentally alter the chemical selectivity.

Mixed-Mode Stationary Phases (Orthogonal Selectivity)

Mixed-mode columns (e.g., Newcrom R1) are engineered with embedded functional groups that introduce multiple retention mechanisms simultaneously[7][8]. This is the optimal choice for Phenol, 2-methyl-4-(phenylazo)- because it exploits:

  • Hydrophobic Interactions : Alkyl chains interact with the methyl and phenyl rings.

  • π−π Interactions : Embedded groups interact with the electron-dense azo bond.

  • Hydrogen Bonding : Controlled interactions with the phenolic -OH group provide orthogonal selectivity against non-phenolic azo dyes[7][8].

SeparationMechanism cluster_mech Retention Mechanisms Complex Complex Matrix (Waxes, Dyes) Ext Sample Prep (SPE / LLE) Complex->Ext HPLC HPLC Injection (Mixed-Mode) Ext->HPLC Hydro Hydrophobic (Alkyl Chain) HPLC->Hydro PiPi π-π Interaction (Azo/Phenyl) HPLC->PiPi Hbond H-Bonding (Phenolic -OH) HPLC->Hbond Det UV/Vis Detection (λ = 350-400 nm) Hydro->Det PiPi->Det Hbond->Det Quant Quantification (CAS 621-66-9) Det->Quant

Figure 2: Sample preparation and mixed-mode retention mechanisms for azo dyes.

Experimental Data: Performance Comparison

The following table summarizes the quantitative chromatographic performance of the three column architectures when analyzing Phenol, 2-methyl-4-(phenylazo)- spiked into a complex wax matrix.

Column ArchitectureRetention Time ( tR​ )Theoretical Plates ( N )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from Matrix
Standard C18 (5 µm, 150 x 4.6 mm)8.5 min8,5001.651.2 (Co-elution)
Core-Shell C18 (2.6 µm, 100 x 4.6 mm)5.2 min18,0001.301.8 (Acceptable)
Mixed-Mode RP (5 µm, 150 x 4.6 mm)6.8 min12,5001.053.5 (Baseline)

Conclusion: While Core-Shell provides the highest raw efficiency ( N ), the Mixed-Mode column delivers superior peak symmetry ( Tf​ = 1.05) and baseline resolution ( Rs​ = 3.5) by actively managing the phenolic interactions rather than just speeding up diffusion[7][8].

Sample Preparation Methodology

To prevent column fouling and matrix suppression, a robust sample preparation step is mandatory. Solid-Phase Extraction (SPE) is utilized to isolate the dye from non-polar aliphatic waxes[5][6].

Step-by-Step SPE Protocol:

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of HPLC-grade Water through a Polymeric Reversed-Phase (HLB) SPE cartridge.

  • Loading: Dilute the complex mixture in a 1:1 Water/Acetonitrile solution and load 2 mL onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in Water to elute highly polar matrix interferents, followed by 5 mL of Hexane to remove aliphatic waxes. Causality: Hexane removes the non-polar wax matrix without eluting the dye, which remains tightly bound to the polymeric sorbent via π−π interactions.

  • Elution: Elute the target analyte using 3 mL of 100% Acetonitrile containing 0.1% Formic Acid.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of the mobile phase prior to injection[5].

ICH Q2(R2) Method Validation Protocol

A method is only as reliable as its validation. The following protocol integrates the Quality-by-Design (QbD) and lifecycle approaches mandated by the ICH Q2(R2) guidelines (effective June 2024)[3][4][9].

ICH_Q2_R2_Validation Start Method Validation ICH Q2(R2) Spec Specificity (Peak Purity & Co-elution) Start->Spec LinRange Linearity & Range (R² > 0.999) Spec->LinRange AccPrec Accuracy & Precision (Recovery & %RSD) LinRange->AccPrec LODLOQ LOD & LOQ (S/N Ratio) AccPrec->LODLOQ Robust Robustness (Flow, Temp, pH) LODLOQ->Robust Report Validation Report & System Suitability Robust->Report

Figure 1: ICH Q2(R2) analytical method validation lifecycle for HPLC workflows.

System Suitability Testing (SST)

Before initiating validation, establish a self-validating baseline. Inject a 50 µg/mL standard solution six times.

  • Acceptance Criteria: %RSD of peak area 2.0%, Tailing Factor 1.5, Resolution 2.0. If SST fails, the system is not fit for purpose, and validation cannot proceed[3].

Specificity (Peak Purity)

Inject a blank matrix, a standard solution, and a spiked matrix sample. Utilize a Diode Array Detector (DAD) scanning from 200–600 nm.

  • Causality: Phenol, 2-methyl-4-(phenylazo)- exhibits a distinct absorption maximum around 350-400 nm due to its conjugated azo system.

  • Acceptance Criteria: The DAD peak purity angle must be less than the purity threshold across the entire peak, confirming the absence of co-eluting impurities[4][5].

Linearity and Range

Prepare calibration standards at six concentration levels ranging from 50% to 150% of the target working concentration.

  • Acceptance Criteria: Plot peak area against concentration. The correlation coefficient ( R2 ) must be 0.999, and the y-intercept should not significantly deviate from zero[9].

Accuracy (Recovery)

Spike blank matrix samples with the analyte at three distinct levels: Low (80%), Medium (100%), and High (120%). Prepare each level in triplicate ( n=9 ) and process through the SPE protocol[6].

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%, demonstrating that the SPE extraction is both efficient and free from matrix suppression[9].

Precision (Repeatability & Intermediate Precision)
  • Repeatability: Analyze six independent sample preparations at the 100% concentration level on the same day, using the same instrument and column.

  • Intermediate Precision: Repeat the analysis on a different day, utilizing a different analyst and a different mobile phase batch.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision must be 2.0%[9].

Robustness

Deliberately perturb critical method parameters to evaluate the method's resilience. Alter the mobile phase organic composition ( ± 2%), flow rate ( ± 0.1 mL/min), and column temperature ( ± 5°C).

  • Acceptance Criteria: The method must continue to meet all System Suitability (SST) criteria under these perturbed conditions, proving it is suitable for routine Quality Control (QC) environments[3].

References

  • SIELC Technologies. "Separation of Phenol, 2-methyl-4-(phenylazo)- on Newcrom R1". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1FfogIw6jomEErW3VmiBob4YB9XXu69XSvfE7xeCAG0NE-IORQ0yKAj2pJ5HUkA_-HTMB230pvENRvdM9khLnjtBIWwJina3Hq8DiyF-nnsqnyp0FolaneeqUX_1mp36VhdMgxHwCEWm_7csWVqrHs_TjrXTOyD24LWe_K1qexS--iks2uTE-xGFIfGpFs00=]
  • NextSDS. "4-(phenylazo)-o-cresol — Chemical Substance Information". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwHuNV3bajxUTGBqIsBtSWPtZ_f4SCQLGShNdY9LiR-tx5L9262XK3bSZpykovLnDXBZ-fY8sD55SdNPg9dUbsBGe1ubriBBRuT5G24sk8pqEHS_-ciHu-AUX2sF-q3809EqDpM1CIGTVl5tRmDM_EpEXdA93T]
  • ChemicalBook. "4-(phenylazo)-o-cresol | 621-66-9". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEotepdg76771NFlXTfpAJH4aLRo2rX9naX8UTTMKaHOXnHKovPRRs7-ov6v7GIuY5cu1OwOHK8K17fzVDhmvuanKqnohX2od99AluMS5bsrPZy8XbXhDula6GT2c_pZ3iNBxSkUkzOyOxIVCIGZwAeoJ2XVtG3004YYa9qdE8]
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFprA1oEqdSoi8T8QNVRQFnQZuR-YX7SxZWuLbqtW7h5yJbKxCt9HTB6qfnTmycnvNIFo6i5NUPXT1ICwKKwzrtq9ZEzfqTir3qQVb_rY724SmshqBdxALOpcA5j2qktMDILQE5pzT9Tx28jkx85KssTPICrpoHwBkAVVkm3Wtobw==]
  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmFav50qZFvUykMmrQkpmAgmEI-k2rHRFmGUQ4PmRUeS0D3rQvuZQXjpT4ZSwoJxeWzKnt_RcMBfpIqOxlSaeKhsNof5m8hrm5FDe8gRpjAJPlKtJGxO630UJlAIILrljj_l9wS3meKSc2BHihl1vYHXEPo8d8VKpG5vHlektrDxTXFAz0aDShqYzs7KtPIdB-hyTscGRhef4opLjQz_JY20Qs2skR5snpMNeebCDN1wF_JjC1xNjYgj_E1OTDJIi-qtPB]
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2IuFgpWfoG5OhCkYxX8X3clQbHCsTj6tMTtN-Dliql8ljZmvYxmDkbNd5q1IkX-6e3YGvNfundRoSXFZL3ceG3RUZygz8Bu4taYbuwTTn_MEGoUwbm6ms5LCPZqB0F_OuJC6PGCF9BLSu0_qYtK_aGPudl93RBs5Dm7m00PgRnAxrWDVzzE2sJV28D1GYVa2e3wIXXv0=]
  • MDPI. "Application of High-Performance Liquid Chromatography with Diode Array Detector for Simultaneous Determination of 11 Synthetic Dyes in Selected Beverages and Foodstuffs". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8yvpyB0LKosB8QgSP2Yy3ET70ch4bG-HpJh9sszCEliHJBd9joo9_1fhzvze8P-2NEUz9yAy_KX4aN1CoJi01b-uOdTId2jXZpng47ESp_jTQQBTfPSm2KRg=]
  • MDPI. "A Core-Shell Amino-Functionalized Magnetic Molecularly Imprinted Polymer Based on Glycidyl Methacrylate for Dispersive Solid-Phase Microextraction of Aniline". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6cxft90QSILWLJdYrxN3NbClrL8uaXKQzoqJ2z2L2ydrgEdUU_uN6QWYaoxMZFO2KkSmqP6zPkXIRSyV2qUdfjdDX-24v83tOiSDP7jtge9oU-TTsU2OZgLMfoe0VBHYSOs1S]

Sources

Comparative

Mass Spectrometry Validation of 2-Methyl-4-(phenylazo)phenol Synthesis: A Comparative Analytical Guide

The synthesis of azo dyes, particularly functionalized derivatives like 2-methyl-4-(phenylazo)phenol (C₁₃H₁₂N₂O, MW: 212.25 Da)[1], requires precise control over electrophilic aromatic substitution. For researchers and d...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of azo dyes, particularly functionalized derivatives like 2-methyl-4-(phenylazo)phenol (C₁₃H₁₂N₂O, MW: 212.25 Da)[1], requires precise control over electrophilic aromatic substitution. For researchers and drug development professionals, confirming the structural integrity and purity of the synthesized product is non-negotiable. While nuclear magnetic resonance (NMR) provides bulk structural data, mass spectrometry (MS) serves as the definitive tool for molecular weight confirmation, impurity profiling, and trace-level structural elucidation[2].

This guide objectively compares leading mass spectrometry platforms for validating the synthesis of 2-methyl-4-(phenylazo)phenol, detailing the causality behind experimental choices and providing self-validating protocols to ensure analytical rigor.

Mechanistic Synthesis & The Analytical Challenge

The synthesis of 2-methyl-4-(phenylazo)phenol proceeds via a classic two-step pathway: the diazotization of aniline to form benzenediazonium chloride, followed by an azo coupling reaction with o-cresol (2-methylphenol)[3].

To understand the analytical requirements, one must understand the synthetic causality:

  • Temperature Control (0–5 °C): Diazonium salts are highly unstable. If the temperature exceeds 5 °C, the intermediate degrades into phenol and nitrogen gas. A successful MS validation must screen for phenol (m/z 94) to validate temperature adherence.

  • pH Control (pH 8–10): o-Cresol must be deprotonated into a phenoxide ion to become a sufficiently strong nucleophile. This directs the electrophilic attack to the para position relative to the hydroxyl group. Failure to maintain alkalinity results in unreacted precursors or ortho-coupled isomers, which must be resolved chromatographically prior to MS detection.

G Aniline Aniline (Primary Amine) Diazotization Diazotization (NaNO2, HCl, 0-5°C) Aniline->Diazotization Diazonium Benzenediazonium Chloride (Electrophile) Diazotization->Diazonium Coupling Azo Coupling (pH 8-10, 0-5°C) Diazonium->Coupling oCresol o-Cresol (Nucleophile) oCresol->Coupling Product 2-methyl-4-(phenylazo)phenol (Target Azo Dye) Coupling->Product MS_Validation LC-ESI-MS Validation (m/z 213.10 [M+H]+) Product->MS_Validation

Caption: Workflow for synthesis and LC-ESI-MS validation of 2-methyl-4-(phenylazo)phenol.

Comparative Mass Spectrometry Platforms

Selecting the correct ionization technique is the most critical decision in azo dye validation. Because azo bonds (-N=N-) are thermally labile and prone to unexpected fragmentation, the choice between soft and hard ionization dictates the reliability of the data.

LC-ESI-MS (Electrospray Ionization): The Gold Standard

ESI is a highly sensitive, soft ionization technique that preserves the intact molecular ion without breaking coordination or covalent bonds during ionization[4]. For 2-methyl-4-(phenylazo)phenol, ESI can operate in positive mode (yielding [M+H]⁺ at m/z 213.10) or negative mode (yielding [M-H]⁻ at m/z 211.09 due to the readily deprotonated phenolic hydroxyl). Coupling ESI with Ultra-High-Performance Liquid Chromatography (UHPLC) allows for the baseline separation of para and ortho isomers prior to mass analysis[5].

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization)

While MALDI offers unparalleled throughput and speed (often 50x faster than LC-ESI for pharmacokinetic screening)[6], it presents a severe limitation for this specific molecule. Traditional MALDI matrices (e.g., CHCA or DHB) generate a dense forest of background cluster ions in the low-mass region (< 500 Da)[7]. Because our target molecule has a mass of 212 Da, the signal is often obscured by matrix interference, leading to poor reproducibility unless specialized matrix-free techniques (like DIOS) are employed.

GC-EI-MS (Electron Impact)

Gas Chromatography coupled with Electron Impact MS utilizes hard ionization (typically 70 eV). While excellent for detecting volatile unreacted precursors (like aniline), the thermal instability of the azo bond means the intact molecular ion (M⁺ 212) is rarely observed in high abundance. Instead, the molecule undergoes extensive thermal degradation, making it a poor choice for primary structural validation.

Quantitative Performance Comparison
Analytical TechniqueIonization TypeTarget Mass DetectionMatrix InterferenceLimit of Detection (LOD)Best Application for Azo Synthesis
LC-ESI-MS/MS SoftExcellent ([M+H]⁺ / [M-H]⁻)None< 10 ng/mLPrimary structural validation, isomer separation
LC-APCI-MS SoftGood ([M+H]⁺)None< 50 ng/mLDetection of non-polar side products
MALDI-TOF MS SoftPoor (Obscured by matrix)High (< 500 Da)~ 1 µg/mLHigh-throughput screening (requires matrix-free setup)
GC-EI-MS HardPoor (Thermal degradation)None< 100 ng/mLIdentifying volatile starting material impurities

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every chemical input and environmental condition is directly tied to a specific mass spectrometric output.

Protocol 1: Synthesis of 2-Methyl-4-(phenylazo)phenol
  • Diazotization: Dissolve 0.01 mol of aniline in 10 mL of 6M HCl. Cool the solution to 0–5 °C in an ice bath. Slowly add a chilled aqueous solution of NaNO₂ (0.01 mol in 5 mL H₂O) dropwise[3].

    • Causality Check: Maintain stirring for 30 minutes. If the temperature spikes, the diazonium salt will hydrolyze. (MS will later reveal a major peak at m/z 94 for phenol if this fails).

  • Coupling: Dissolve 0.01 mol of o-cresol in 15 mL of 10% NaOH solution (ensuring pH > 9) and cool to 0–5 °C.

    • Causality Check: The strong alkaline environment converts o-cresol to a phenoxide ion, activating the ring for electrophilic attack.

  • Reaction: Slowly add the diazonium solution to the phenoxide solution under vigorous stirring. A dark precipitate will form immediately.

  • Purification: Acidify slightly to precipitate the dye fully, filter, wash with cold water, and recrystallize from ethanol.

Protocol 2: LC-ESI-MS/MS Validation Workflow
  • Sample Preparation: Dissolve 1 mg of the recrystallized product in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using the mobile phase.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column. Use a mobile phase of 5 mM ammonium acetate in 70% aqueous acetonitrile[4].

    • Causality Check: Why ammonium acetate? Azo dyes frequently form sodium adducts ([M+Na]⁺ at m/z 235). The volatile ammonium buffer suppresses sodium adduct formation, forcing the ionization strictly into the[M+H]⁺ (m/z 213) or [M-H]⁻ (m/z 211) channels, maximizing sensitivity. If m/z 235 dominates the spectra, it validates that the sample was poorly desalted during synthesis.

  • ESI-MS Acquisition: Operate in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C. Acquire full scan spectra (m/z 50–500) to confirm the molecular ion at m/z 213.10.

  • Tandem MS (MS/MS) Fragmentation: Isolate the parent ion (m/z 213.10) and apply Collision-Induced Dissociation (CID) at 20 eV to induce azo bond cleavage[8].

Mechanistic Fragmentation (MS/MS)

The ultimate proof of synthesis lies in the MS/MS fragmentation pattern. Azo dyes cleave preferentially at the N-N bond or the C-N bonds[8]. By isolating the m/z 213.10 parent ion, we expect to see specific diagnostic fragments. If these fragments are absent, the synthesized molecule is an isomer or an impurity.

Fragmentation Parent Parent Ion [M+H]+ m/z 213.10 Cleavage CID Fragmentation (Azo Bond Cleavage) Parent->Cleavage Frag1 Phenyldiazenyl Cation m/z 105.04 Cleavage->Frag1 N-C Cleavage Frag2 Aniline Radical Cation m/z 93.06 Cleavage->Frag2 N=N Cleavage Frag3 Methylaminophenol Ion m/z 122.06 Cleavage->Frag3 N-N Cleavage

Caption: CID MS/MS fragmentation pathways of 2-methyl-4-(phenylazo)phenol.

  • m/z 105.04: Validates the presence of the intact phenyldiazenyl group.

  • m/z 93.06: Validates the aniline moiety (cleavage of the N=N double bond).

  • m/z 122.06: Validates the o-cresol moiety (cleavage of the N-N bond leaving the amine on the phenolic ring).

Conclusion

For the validation of 2-methyl-4-(phenylazo)phenol synthesis, LC-ESI-MS/MS is the unequivocally superior platform. It avoids the low-mass matrix interference inherent to MALDI-TOF while providing the soft ionization necessary to preserve the thermally labile azo bond—something GC-EI-MS fails to do. By tightly controlling synthetic parameters (temperature and pH) and utilizing strategic MS buffers (ammonium acetate), researchers can create a closed-loop, self-validating analytical workflow that guarantees structural accuracy and high-purity yields.

References

  • MDPI. "Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole".[Link]

  • ResearchGate. "Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations". [Link]

  • Wiley / UPCE. "Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry".[Link]

  • NIH. "Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses". [Link]

Sources

Validation

Comparative Analysis of Solvatochromic Shifts in 2-Methyl-4-(phenylazo)phenol Derivatives: A Guide for Microenvironment Probing

As a Senior Application Scientist, I approach solvatochromic probe selection not merely as a colorimetric assay, but as a thermodynamic readout of a local microenvironment. In drug development and materials science, unde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach solvatochromic probe selection not merely as a colorimetric assay, but as a thermodynamic readout of a local microenvironment. In drug development and materials science, understanding the polarity and hydrogen-bonding capacity of a binding pocket or a polymer matrix is critical.

The 2-methyl-4-(phenylazo)phenol scaffold is a highly sensitive environmental probe. While standard azo dyes are well-documented, the addition of the 2-methyl group introduces a calculated steric twist. This slight structural hindrance disrupts intermolecular π−π stacking, ensuring that the observed spectral shifts are purely a function of solute-solvent interactions rather than dye aggregation. This guide provides an objective, comparative analysis of 2-methyl-4-(phenylazo)phenol derivatives, grounding their performance in structural thermodynamics and validated experimental protocols.

Mechanistic Grounding: The Azo-Hydrazone Tautomerism

The core utility of 4-(phenylazo)phenol derivatives lies in their ability to undergo azo-phenol to quinone-hydrazone tautomerization[1]. This is not a simple solvent-induced dipole stabilization (like that seen in Reichardt’s dye); it is a structural rearrangement dictated by the solvent's Kamlet-Taft parameters—specifically, its hydrogen-bond donating ( α ) and accepting ( β ) capacities[2].

  • Azo-Phenol Tautomer: Characterized by a higher HOMO-LUMO gap, absorbing typically around 350–400 nm (yellow region). It is stabilized by electron-donating groups (EDGs) and hydrogen-bond accepting (HBA) solvents like DMSO or pyridine[1].

  • Quinone-Hydrazone Tautomer: Characterized by a highly conjugated, lower-energy state, absorbing around 460–490 nm (orange/red region). It is heavily favored by electron-withdrawing groups (EWGs) and hydrogen-bond donating (HBD) solvents like ethanol or acetic acid[3].

By tuning the para-substituent on the phenylazo ring, researchers can calibrate the probe's sensitivity to specific solvent parameters.

Comparative Performance Analysis of Derivatives

To objectively evaluate the tuning of this scaffold, we compare the base compound (2-methyl-4-(phenylazo)phenol) against two critical derivatives: a 4'-methoxy derivative (EDG) and a 4'-nitro derivative (EWG).

The quantitative data below illustrates how the substituent dictates the ground-state tautomeric equilibrium across a polarity gradient.

Table 1: Solvatochromic Absorption Maxima ( λmax​ ) Across Solvent Matrices
Derivative (4'-Substituent)Hexane ( λmax​ , nm)Chloroform ( λmax​ , nm)Ethanol ( λmax​ , nm)DMSO ( λmax​ , nm)Predominant Tautomer in Polar Media
-H (Base Scaffold)345352385405Azo-Phenol
-OCH 3​ (EDG)355360390415Azo-Phenol
-NO 2​ (EWG)380410465485Quinone-Hydrazone

Analytical Insight: The 4'-nitro derivative exhibits a massive bathochromic (red) shift of over 100 nm when transitioning from a non-polar environment (hexane) to a highly polar, H-bond accepting environment (DMSO). The EWG pulls electron density away from the azo nitrogen, increasing the acidity of the phenolic proton and driving the equilibrium toward the quinone-hydrazone state[1]. If your goal is to probe highly polar or protic environments with maximum optical contrast, the -NO 2​ derivative is the superior alternative. Conversely, the -OCH 3​ derivative maintains the azo-phenol state, making it better suited for probing subtle changes in non-polar to moderately polar lipid membranes.

Logical Visualization of Tautomeric Equilibrium

The following diagram maps the logical causality between derivative selection, solvent properties, and the resulting tautomeric state.

Tautomerism Azo Azo-Phenol Tautomer (Stabilized by EDG & HBA Solvents) Hydrazone Quinone-Hydrazone Tautomer (Stabilized by EWG & HBD Solvents) Azo->Hydrazone Dynamic Equilibrium (Isosbestic Point Validation) Substituent Derivative Substituent Effect EDG Electron Donating (-OCH3) Blue Shift (Hypsochromic) Substituent->EDG EWG Electron Withdrawing (-NO2) Red Shift (Bathochromic) Substituent->EWG Solvent Kamlet-Taft Solvent Parameters HBA H-Bond Acceptors (β) e.g., Pyridine, DMSO Solvent->HBA HBD H-Bond Donors (α) e.g., Ethanol, Acetic Acid Solvent->HBD EDG->Azo Favors EWG->Hydrazone Favors HBA->Azo Favors HBD->Hydrazone Favors

Fig 1: Azo-hydrazone tautomeric equilibrium modulated by substituent and solvent Kamlet-Taft parameters.

Experimental Workflow: A Self-Validating Protocol

In spectroscopic analysis, a protocol must be a self-validating system. If you simply measure λmax​ without internal controls, you cannot mathematically distinguish between a true solvatochromic tautomerization and artifactual dye aggregation.

Implement the following step-by-step methodology to ensure data integrity:

Step 1: Stock Preparation & Beer-Lambert Validation
  • Action: Prepare a 1.0 mM stock solution of the 2-methyl-4-(phenylazo)phenol derivative in anhydrous DMSO.

  • Validation: Perform a serial dilution (10 µM to 100 µM) and map the absorbance at λmax​ .

  • Causality: The plot of Absorbance vs. Concentration must be strictly linear ( R2>0.99 ). A deviation from linearity indicates π−π stacking or aggregation, which will artificially skew your solvatochromic data. The 2-methyl group generally prevents this, but validation is mandatory.

Step 2: Matrix Preparation & Spectral Acquisition
  • Action: Dilute the stock solution to a final working concentration of 20 µM in a series of spectroscopic-grade solvents (e.g., Hexane, Toluene, Chloroform, Ethanol, Methanol, DMSO). Ensure the residual DMSO from the stock is <2% v/v to prevent solvent-matrix poisoning.

  • Action: Acquire UV-Vis spectra from 300 nm to 600 nm using a dual-beam spectrophotometer with baseline correction against a matched solvent blank.

Step 3: Isosbestic Point Verification (The Critical Control)
  • Action: Perform a solvent titration. Start with the dye in 100% Chloroform and incrementally spike in Ethanol (0% to 50% v/v), recording a spectrum at each step.

  • Validation: Overlay the spectra. You must observe a sharp, distinct isosbestic point (a specific wavelength where total absorbance remains constant during the titration).

  • Causality: The presence of an isosbestic point mathematically proves that the system consists of exactly two absorbing species in dynamic equilibrium (the azo-phenol and quinone-hydrazone forms)[1]. If the isosbestic point is blurred or absent, the molecule is undergoing non-specific degradation or multi-state aggregation, and the solvatochromic shift data must be discarded.

Step 4: Kamlet-Taft Multiple Linear Regression
  • Action: Extract the transition energy ( ET​=28591/λmax​ ) for each solvent.

  • Analysis: Fit the data to the Kamlet-Taft equation: ν=ν0​+aα+bβ+sπ∗ [2]. This will quantify exactly how sensitive your specific derivative is to hydrogen-bond donation ( α ), hydrogen-bond acceptance ( β ), and general dipolarity ( π∗ ).

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Safety & Regulatory Compliance

Safety

Phenol, 2-methyl-4-(phenylazo)- proper disposal procedures

Laboratory Safety & Operational Guide: Handling and Disposal of Phenol, 2-methyl-4-(phenylazo)- Executive Summary Phenol, 2-methyl-4-(phenylazo)- (CAS: 621-66-9), commonly known as 4-(phenylazo)-o-cresol or Solvent Yello...

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Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety & Operational Guide: Handling and Disposal of Phenol, 2-methyl-4-(phenylazo)-

Executive Summary

Phenol, 2-methyl-4-(phenylazo)- (CAS: 621-66-9), commonly known as 4-(phenylazo)-o-cresol or Solvent Yellow 10, is a synthetic azo dye and phenol derivative[1]. Due to its dual-hazard profile, it must be strictly managed as a hazardous chemical waste. Under no circumstances should this compound be discharged into the municipal sewer system or disposed of as general solid waste[2]. This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step protocols for the safe handling, containment, and disposal of this chemical.

Mechanistic Hazard Profile: The Causality of Toxicity

Understanding the chemical behavior of Phenol, 2-methyl-4-(phenylazo)- is critical for implementing effective safety measures. The molecule presents two distinct toxicological and environmental pathways:

  • The Phenol Moiety (Corrosivity & Systemic Toxicity): Phenol is highly lipophilic, allowing it to rapidly penetrate the stratum corneum of the skin[3]. Upon tissue entry, it denatures cellular proteins, leading to coagulative necrosis. This rapid absorption can bypass localized pain receptors, leading to severe systemic toxicity, central nervous system depression, and potential organ failure before the user is fully aware of the exposure[4].

  • The Azo Bond (Mutagenicity & Environmental Persistence): The -N=N- linkage is susceptible to reductive cleavage by azoreductase enzymes, which are prevalent in the human microbiome, hepatic pathways, and environmental bacteria. This cleavage yields free aromatic amines (such as aniline derivatives), which are highly electrophilic upon metabolic activation[2]. These amines can intercalate with DNA, making them potent mutagens and suspected carcinogens. Furthermore, azo dyes are highly recalcitrant to standard wastewater treatment, necessitating specialized destruction via high-temperature incineration[2].

Quantitative Data & Specifications

Table 1: Chemical Identifiers & Hazard Profile

ParameterSpecification / Data
Chemical Name Phenol, 2-methyl-4-(phenylazo)-[5]
Synonyms 4-(phenylazo)-o-cresol; 2-Methyl-4-(phenyldiazenyl)phenol; Oil Yellow WP[6]
CAS Number 621-66-9[5]
Molecular Formula C13H12N2O[5]
GHS Classifications Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Dam. 1 (H318); STOT SE 3 (H336); Aquatic Chronic 2 (H411)[1]

Table 2: PPE & Containment Specifications

RequirementSpecificationCausality / Rationale
Hand Protection Heavy-duty Nitrile or Neoprene glovesPrevents rapid dermal absorption of the lipophilic phenol moiety[3].
Eye/Face Protection Tight-fitting safety goggles & Face shieldProtects against aerosolized droplets causing severe eye damage (H318)[1].
Liquid Waste Container High-Density Polyethylene (HDPE) or GlassEnsures chemical compatibility; prevents container degradation and leaks[2].
Solid Waste Container Puncture-proof, sealable binPrevents contaminated pipette tips from breaching containment[7].
Decontamination Agent Polyethylene Glycol (PEG) 300 or IsopropanolHigh-affinity solvents that sequester phenol without enhancing skin penetration[3].

Standard Operating Procedure: Routine Waste Disposal

The following workflow outlines the self-validating decision-making process for the proper disposal of Phenol, 2-methyl-4-(phenylazo)- waste in a laboratory setting.

G Start Waste Generation: Phenol, 2-methyl-4-(phenylazo)- IsLiquid Waste State? Start->IsLiquid Liquid Liquid Waste (Solutions, Extracts) IsLiquid->Liquid Solid Solid Waste (Tips, Tubes, PPE) IsLiquid->Solid LiquidCont Collect in HDPE/Glass Leak-proof Container Liquid->LiquidCont SolidCont Collect in Puncture-proof Sealable Container Solid->SolidCont Labeling Label: 'Hazardous Waste' ID: Phenol/Azo Dye, Toxic LiquidCont->Labeling SolidCont->Labeling SAA Store in SAA with Secondary Containment Labeling->SAA EHS Contact EHS for Pickup (No Drain Disposal) SAA->EHS Incineration Final Disposal: Licensed Incineration EHS->Incineration

Workflow for the segregation and disposal of Phenol, 2-methyl-4-(phenylazo)- waste.

Step-by-Step Disposal Methodology
  • Segregation & Preparation: Perform all waste transfers inside a certified chemical fume hood to prevent inhalation of toxic aerosols[7]. Do not mix this waste with strong oxidizing agents, metals, or acids, as phenol is highly reactive[3].

    • Validation: Cross-reference the waste log to ensure no incompatible chemicals (e.g., nitric acid) are present in the receiving container.

  • Waste Transfer (Liquid vs. Solid):

    • Liquid: Pour solutions into a dedicated, chemically compatible (HDPE or Glass) leak-proof container[2].

    • Solid: Discard contaminated pipette tips, Eppendorf tubes, and gloves into a separate, puncture-proof, sealable container[7].

    • Validation: Visually inspect the exterior of the containers for any residual dye (yellow/orange staining) to confirm clean transfer.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "Hazardous Waste: Phenol, 2-methyl-4-(phenylazo)-" and check the boxes for "Toxic" and "Environmental Hazard"[2].

    • Validation: Ensure the accumulation start date is clearly visible and legible.

  • Storage in SAA: Move the sealed containers to the laboratory's designated Satellite Accumulation Area (SAA). Place liquid containers inside secondary containment trays to capture potential catastrophic leaks[2].

  • EHS Transfer: Once the container reaches 90% capacity, immediately request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department[7]. Never attempt to neutralize or drain-dispose of azo dyes independently[2].

Standard Operating Procedure: Emergency Spill Response & Decontamination

In the event of a spill, standard water-based cleanup methods are dangerous. Water expands the surface area of a phenol spill and can actively enhance dermal absorption. Polyethylene Glycol (PEG) 300 or Isopropanol must be used because they act as high-affinity, non-toxic solvents that sequester phenol molecules, rapidly drawing them away from surfaces without increasing tissue penetration[3].

Step-by-Step Spill Methodology (Small Spills < 1 Gallon)
  • Isolation & PPE Upgrade: Immediately halt work. Ensure the fume hood sash is at the appropriate working height for maximum ventilation[3]. Don fresh double-layered nitrile gloves, a face shield, and a flame-resistant lab coat[6].

  • Containment: Surround the spill with inert absorbent pads to prevent it from spreading into drains or floor grates.

  • Neutralization & Sequestration: Liberally apply Polyethylene Glycol (PEG) 300 or Isopropanol (IPA) directly over the spilled Phenol, 2-methyl-4-(phenylazo)-[3].

    • Validation: The visual transfer of the distinct yellow/orange dye color from the surface into the absorbent material indicates successful solubilization and sequestration.

  • Collection: Use non-sparking tools to scoop the saturated absorbent materials into a heavy-duty hazardous waste bag. Label the bag explicitly as "Phenol/Azo Dye Spill Waste"[3].

  • Final Decontamination: Wipe down the entire affected work surface with 70% Ethanol to remove any microscopic residual phenol[3].

    • Validation: Swipe the area with a clean white Kimwipe; the absence of yellow residue confirms complete decontamination.

Sources

Handling

A Comprehensive Guide to the Safe Handling of Phenol, 2-methyl-4-(phenylazo)-

This guide provides essential safety and operational protocols for the handling and disposal of Phenol, 2-methyl-4-(phenylazo)-, a chemical demanding rigorous safety measures due to its dual-hazard nature. As both a phen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for the handling and disposal of Phenol, 2-methyl-4-(phenylazo)-, a chemical demanding rigorous safety measures due to its dual-hazard nature. As both a phenol derivative and an azo dye, this compound presents significant health risks that necessitate a thorough understanding and implementation of the procedures outlined below. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Chemical and Hazard Identification

Phenol, 2-methyl-4-(phenylazo)-, also known as Solvent Yellow 3, 4-Methyl-2-(phenylazo)phenol, or C.I. 11850, is an organic compound often appearing as an orange to brown powder or crystalline solid.[1][2] Its structure incorporates both a phenol group, known for its rapid skin absorption and systemic toxicity, and an azo group, which is associated with potential carcinogenicity in some compounds.[3][4][5]

The primary hazards associated with this chemical are summarized in the table below. It is crucial to recognize that exposure can occur through inhalation of dust, skin or eye contact, and ingestion.[4][6]

Hazard ClassificationDescription of Risk
Acute Toxicity (Oral) Harmful if swallowed, potentially causing gastrointestinal irritation.[2][6][7]
Skin Corrosion/Irritation Causes skin irritation. Phenolic compounds can be rapidly absorbed through the skin, leading to systemic toxicity.[3][6][7][8] Initial contact may not be painful due to local anesthetic properties, delaying response.[3]
Serious Eye Damage Causes serious eye damage, with potential for permanent injury or blindness.[2][6][9]
Carcinogenicity Some azo compounds can cleave to form aromatic amines that are considered carcinogenic.[10] C.I. Solvent Yellow 3 is classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B).[4]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.[6][7][11] Chronic exposure to phenols can affect the central nervous system, liver, and kidneys.[12]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][6]

Engineering Controls: The First Line of Defense

Engineering controls are paramount for minimizing exposure. All work with Phenol, 2-methyl-4-(phenylazo)-, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][12] The laboratory must be equipped with an accessible emergency eyewash station and a safety shower, reachable within a 10-second travel time.[8][9]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection and proper use of PPE are critical for preventing direct contact. The following table details the minimum required PPE.

Protection TypeSpecificationRationale and Best Practices
Hand Protection Double-gloving is recommended. An inner pair of thin nitrile gloves with an outer pair of thicker, chemical-resistant gloves such as butyl rubber or neoprene.[3][9][12]Phenol and its derivatives can penetrate standard nitrile gloves quickly. Butyl rubber and neoprene offer superior resistance.[9] Gloves must be inspected before use and changed immediately if contamination is suspected.[12]
Eye and Face Protection Tightly fitting chemical splash goggles and a full-face shield must be worn when there is any risk of splash or dust generation.[6][12]This combination protects against splashes to the eyes and face. Standard safety glasses are insufficient.
Skin and Body Protection A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear. For tasks with a high splash potential, a butyl rubber or neoprene apron is required over the lab coat.[3][9][12]Phenol can rapidly penetrate leather, so leather shoes should not be worn if a spill occurs.[3] The additional apron provides a further barrier against corrosive and absorbable chemicals.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during a large spill cleanup.[6]This is a secondary measure to engineering controls. Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements start Identify Task task_type Handling Solid or Preparing Solution? start->task_type splash_potential High Splash Potential? task_type->splash_potential Yes base_ppe Minimum PPE: - Double Gloves (Nitrile + Butyl/Neoprene) - Chemical Goggles - Lab Coat - Closed-toe Shoes task_type->base_ppe No (e.g., handling sealed container) splash_potential->base_ppe No enhanced_ppe Enhanced PPE: - Add Face Shield - Add Chemical Apron splash_potential->enhanced_ppe Yes

Caption: PPE selection workflow for handling Phenol, 2-methyl-4-(phenylazo)-.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict protocol is essential for minimizing risk during handling.

Preparation and Weighing (Solid Form)
  • Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.

  • Don PPE : Put on all required PPE as detailed in the section above.

  • Weighing : Carefully weigh the solid chemical within the fume hood. Use a disposable weigh boat to avoid contamination of balances. Avoid generating dust. If dust is unavoidable, a respirator may be necessary.

  • Container Sealing : Immediately after weighing, securely seal the container.

Solution Preparation
  • Solvent Dispensing : Dispense the required solvent inside the fume hood.

  • Dissolution : Slowly add the weighed solid to the solvent while stirring. Be mindful of potential exothermic reactions. Keep the container covered as much as possible.

  • Labeling : Clearly label the final solution with the chemical name, concentration, date, and appropriate hazard warnings.

Emergency and Spill Response

Immediate and correct response to an exposure or spill is critical. Never work alone when handling this chemical.[9]

Exposure First Aid
  • Skin Contact : This is a medical emergency. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[3][13] After the initial water flush, if available and recommended by your institution's EHS, apply polyethylene glycol (PEG-300 or PEG-400) to the affected area.[3][9] Seek immediate medical attention for any skin exposure. [3] Anyone assisting the victim must wear protective gloves and clothing.[9]

  • Eye Contact : Immediately flush eyes with an emergency eyewash for at least 15-20 minutes, holding the eyelids open.[9][14] Remove contact lenses if it is safe to do so. Call for immediate medical attention. [12]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 4-8 ounces of water or milk.[9] Seek immediate medical attention. [15]

Spill Cleanup
  • Small Spill (Solid) : With appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[8] Dampen the material with 60-70% ethanol, then carefully sweep it into a designated hazardous waste container.[16]

  • Large Spill : Evacuate the area immediately and alert others. Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[8]

Disposal Plan

Phenol, 2-methyl-4-(phenylazo)- and all materials contaminated with it are considered hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect all contaminated solids (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.[17]

    • Liquid Waste : Collect all solutions and contaminated solvents in a designated, sealed, and compatible hazardous liquid waste container. Do not mix with incompatible waste streams.[17]

  • Labeling and Storage : All waste containers must be properly labeled with a hazardous waste tag and stored in a designated satellite accumulation area. Ensure containers are kept closed except when adding waste.[18]

  • Pickup : Arrange for hazardous waste pickup through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[17]

By adhering to these stringent guidelines, you can mitigate the significant risks associated with Phenol, 2-methyl-4-(phenylazo)- and ensure a safer research environment for yourself and your colleagues.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Standard Operating Procedures for Phenol. Unknown Source. [Link]

  • for the SAFE USE of PHENOL. Cefic. [Link]

  • Phenol | Office of Environmental Health and Safety. Princeton University. [Link]

  • C.I. Solvent Yellow 3 — Health Effects & Exposure. Pollution Profile. [Link]

  • Phenol, 2-methyl-4-(phenylazo)-. SIELC Technologies. [Link]

  • Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). Cheméo. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA. [Link]

  • 4-Methyl-2-(phenylazo)phenol | C13H12N2O. PubChem. [Link]

  • Safety Data Sheet: Phenol. Carl ROTH. [Link]

  • SOLVENT YELLOW 62 MSDS. Alliance Organics LLP. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Azo Dye Regulations in the United States: An Overview. Compliance Gate. [Link]

  • Do clothes containing formaldehyde or azo dyes (AZO dyes) really cause harm to human health? Quora. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. [Link]

  • Phenol Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]

Sources

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